1-Ethyl-4-isocyanatocyclohexane
Description
Contextualization of Cycloaliphatic Isocyanates in Advanced Chemical Synthesis
Cycloaliphatic isocyanates are a class of organic compounds that contain an isocyanate group (-N=C=O) attached to a saturated cyclic hydrocarbon ring. wikipedia.org They are key components in the synthesis of polyurethanes and other polymers. Unlike their aromatic counterparts, cycloaliphatic isocyanates offer a unique combination of properties, including excellent resistance to UV light and oxidation, making them suitable for durable coatings and materials. rsc.org Their rigid and bulky cycloaliphatic structure contributes to the creation of polymers with high glass transition temperatures, thermal stability, and mechanical strength. rsc.org These characteristics make them valuable in applications demanding high performance, such as automotive coatings, aerospace materials, and specialized elastomers. doxuchem.com The synthesis of these compounds often involves the phosgenation of the corresponding cycloaliphatic amines, a process that requires careful handling due to the hazardous nature of phosgene (B1210022). wikipedia.orggoogle.com
Historical Development and Evolution of Research on 1-Ethyl-4-isocyanatocyclohexane (B6270703)
While the discovery of isocyanates dates back to the work of Wurtz in 1848, and the development of polyurethane chemistry was pioneered by Otto Bayer and his colleagues in 1937, the specific research history of this compound is not extensively documented in early literature. rsc.org The evolution of research on isocyanates was largely driven by the commercialization of polyurethanes during and after World War II. rsc.org The initial focus was on aromatic diisocyanates like toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI). epa.gov Research into cycloaliphatic isocyanates, such as isophorone (B1672270) diisocyanate (IPDI) and hydrogenated MDI (HMDI), gained traction as the demand for weather-resistant and light-stable polyurethanes grew. rsc.orgepa.gov The study of monofunctional cycloaliphatic isocyanates like this compound likely emerged from more recent, specialized research efforts aimed at fine-tuning polymer properties or synthesizing specific target molecules in areas like medicinal chemistry or materials science. The development of non-phosgene synthesis routes, though often having lower yields, has also been a subject of modern research to create these compounds more sustainably. rsc.org
Scope and Significance of Current Research Trajectories for this compound
Current research involving this compound appears to be centered on its use as a versatile scaffold in organic synthesis. Its monofunctional nature allows for controlled, step-wise additions to create well-defined chemical structures. The presence of the ethyl group on the cyclohexane (B81311) ring can influence the physical and chemical properties of the resulting molecules, such as their solubility and conformational behavior. While large-scale industrial applications are not as prominent as for diisocyanates, this compound is valuable in laboratory-scale synthesis for creating novel materials and potential pharmaceutical intermediates. The reactivity of the isocyanate group allows for the formation of stable urethane (B1682113), urea (B33335), and other linkages, making it a useful tool for molecular design and engineering. wikipedia.orgdoxuchem.com
Overview of Key Chemical Reactivity Principles Governing this compound
The chemical behavior of this compound is dominated by the electrophilic nature of the carbon atom in the isocyanate group (-N=C=O). poliuretanos.net This makes it highly reactive towards nucleophiles, which are substances with an available pair of electrons. wikipedia.orgdoxuchem.com
Key reactions include:
Reaction with Alcohols: When it reacts with an alcohol, a urethane linkage is formed. This is a fundamental reaction in polyurethane chemistry. wikipedia.orgdoxuchem.com
Reaction with Water: The isocyanate group reacts with water to form an unstable carbamic acid, which then decomposes to yield a primary amine and carbon dioxide gas. wikipedia.orgrsc.orgdoxuchem.com This reaction is utilized in the production of polyurethane foams, where the CO2 acts as a blowing agent. wikipedia.org
Reaction with Amines: The reaction with a primary or secondary amine results in the formation of a urea derivative. wikipedia.orgdoxuchem.com
The reactivity of the isocyanate group in this compound is influenced by the electron-donating nature of the aliphatic cyclohexane ring, which makes it less reactive than aromatic isocyanates. poliuretanos.net The presence and position of the ethyl group can also have a subtle steric effect on the reaction rate. The general order of reactivity of the isocyanate group with different nucleophiles is typically primary amines > primary alcohols > secondary amines. researchgate.net
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C9H15NO |
| Molecular Weight | 153.22 g/mol cymitquimica.com |
| Appearance | Not specified in available literature |
| Boiling Point | Not specified in available literature |
| Density | Not specified in available literature |
Note: Detailed experimental physical properties for this specific compound are not widely published in readily accessible literature.
Table 2: Related Cycloaliphatic Compounds and Their Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |
| Bis(4-isocyanatocyclohexyl)methane | C15H22N2O2 | 262.35 | Diisocyanate used in polyurethane production. nih.gov |
| 4-Ethylcyclohexene | C8H14 | 110.20 | A related hydrocarbon with an ethyl group on a cyclohexane ring. nist.gov |
| 1-Ethyl-4-methoxycyclohexane | C9H18O | 142.24 | A cyclohexane derivative with ethyl and methoxy (B1213986) substitutions. nih.gov |
| 1-Ethyl-4-isopropylcyclohexane | C11H22 | 154.30 | An alkyl-substituted cyclohexane. nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-ethyl-4-isocyanatocyclohexane |
InChI |
InChI=1S/C9H15NO/c1-2-8-3-5-9(6-4-8)10-7-11/h8-9H,2-6H2,1H3 |
InChI Key |
IOTXXNJPRHXFCR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)N=C=O |
Origin of Product |
United States |
Synthesis Methodologies for 1 Ethyl 4 Isocyanatocyclohexane
Phosgenation Routes for 1-Ethyl-4-isocyanatocyclohexane (B6270703) Production
The most established industrial method for the production of isocyanates involves the reaction of a primary amine with phosgene (B1210022) (COCl₂). This process, known as phosgenation, is a versatile and widely used technique for synthesizing a broad range of isocyanates, including cycloaliphatic variants like this compound.
Direct Phosgenation of 1-Ethyl-4-aminocyclohexane
The direct phosgenation of 1-ethyl-4-aminocyclohexane is the most straightforward phosgene-based route to this compound. The reaction proceeds in a two-step mechanism. Initially, the primary amine reacts with phosgene to form an intermediate N-carbamoyl chloride. This is followed by dehydrochlorination at elevated temperatures to yield the final isocyanate product and hydrogen chloride (HCl) as a byproduct.
R-NH₂ + COCl₂ → R-NHCOCl + HCl R-NHCOCl → R-NCO + HCl
Where R represents the 4-ethylcyclohexyl group.
The reaction is typically carried out in an inert solvent, such as toluene (B28343), xylene, or a chlorinated aromatic hydrocarbon. nih.gov The process often involves a "cold" phosgenation step where the amine is reacted with an excess of phosgene at low temperatures (typically below 70°C) to form a slurry of the carbamoyl (B1232498) chloride. This is followed by a "hot" phosgenation step where the temperature is gradually increased (generally between 100-200°C) to promote the decomposition of the carbamoyl chloride to the isocyanate. sabtechmachine.com
The synthesis of the precursor, 1-ethyl-4-aminocyclohexane, can be achieved through methods such as the catalytic hydrogenation of ethyl p-aminobenzoate. orgsyn.org This reduction of the aromatic ring provides the corresponding cycloaliphatic amine.
Interfacial Phosgenation Techniques and Process Optimization for this compound
Interfacial phosgenation is a variation of the direct phosgenation process that can be particularly useful for the synthesis of isocyanates. In this technique, the reaction is carried out in a two-phase system, typically consisting of an aqueous solution of the amine salt (such as the hydrochloride) and an organic solvent containing the phosgene. The reaction occurs at the interface between the two liquid phases.
This method can offer advantages in terms of reaction control and can sometimes lead to higher yields and purer products. For the synthesis of this compound, an aqueous solution of 1-ethyl-4-aminocyclohexane hydrochloride would be reacted with a solution of phosgene in a water-immiscible organic solvent. The use of a phase-transfer catalyst can sometimes enhance the reaction rate.
Process optimization for the production of this compound via phosgenation would involve careful control of several parameters:
Stoichiometry: A molar excess of phosgene is generally used to ensure complete conversion of the amine and to minimize the formation of urea (B33335) byproducts. google.com
Temperature: The temperature profile of the reaction is critical. The initial "cold" phosgenation helps to control the exothermic reaction and prevent side reactions, while the subsequent "hot" phosgenation is necessary for the formation of the isocyanate. sabtechmachine.com
Solvent: The choice of solvent is important for dissolving the reactants and products, as well as for heat transfer. nih.gov
Mixing: Efficient mixing is crucial to ensure good contact between the reactants, especially in interfacial phosgenation.
Catalytic Enhancement in Phosgenation Chemistry for this compound Synthesis
While the phosgenation of amines is generally a facile reaction, catalysts can be employed to enhance the reaction rate and improve selectivity. For the synthesis of isocyanates, various catalysts have been explored. In some cases, the reaction can be catalyzed by tertiary amines or other bases. However, in the context of phosgenation, the focus is often on optimizing conditions to avoid the need for external catalysts which can complicate purification.
For cycloaliphatic amines, the reaction with phosgene is typically rapid. The use of a catalyst might be more relevant in the context of byproduct mitigation or in developing more energy-efficient processes. Research in the broader field of isocyanate synthesis continues to explore new catalytic systems, including those based on transition metals, which could potentially be applied to the synthesis of this compound.
Byproduct Management and Purity Enhancement in Phosgenation-Based Synthesis of this compound
A significant challenge in the phosgenation of amines is the formation of byproducts, which can reduce the yield and purity of the desired isocyanate. The primary byproducts in the synthesis of this compound would be ureas, formed from the reaction of the starting amine with the isocyanate product.
R-NH₂ + R-NCO → R-NH-CO-NH-R
To minimize the formation of these ureas, a significant excess of phosgene is typically used. google.com Another strategy is to first convert the amine to its hydrochloride salt, which is less reactive towards the isocyanate product. sabtechmachine.com
After the reaction is complete, the excess phosgene and the HCl byproduct must be removed. This is typically achieved by blowing an inert gas, such as nitrogen, through the reaction mixture. sabtechmachine.com The crude this compound is then purified, usually by fractional distillation under reduced pressure, to remove the solvent and any remaining byproducts. The purity of the final product is crucial for its subsequent applications.
Non-Phosgene Synthesis Strategies for this compound
The high toxicity of phosgene has driven the development of alternative, "phosgene-free" methods for the synthesis of isocyanates. google.comdigitellinc.comionike.com These methods offer a safer approach to the production of compounds like this compound.
Curtius Rearrangement for this compound Generation
The Curtius rearrangement is a classic and versatile method for converting carboxylic acids into isocyanates. wikipedia.orgorganic-chemistry.org This reaction proceeds through the thermal or photochemical decomposition of an acyl azide (B81097), which rearranges to form the isocyanate with the loss of nitrogen gas. wikipedia.org
The synthesis of this compound via the Curtius rearrangement would start with 4-ethylcyclohexanecarboxylic acid. This starting material can be synthesized through various standard organic chemistry methods. The carboxylic acid is first converted to an activated derivative, such as an acid chloride or an ester. This derivative is then reacted with an azide source, typically sodium azide, to form the corresponding 4-ethylcyclohexanecarbonyl azide.
The key step is the thermal or photochemical rearrangement of the acyl azide. Upon heating, the acyl azide undergoes a concerted rearrangement, where the ethylcyclohexyl group migrates from the carbonyl carbon to the nitrogen atom, with the simultaneous expulsion of nitrogen gas, to yield this compound. wikipedia.org A key advantage of the Curtius rearrangement is that the migration occurs with retention of the stereochemistry of the migrating group. nih.gov
Activation of the carboxylic acid: 4-ethyl-C₆H₁₀-COOH + SOCl₂ → 4-ethyl-C₆H₁₀-COCl + SO₂ + HCl
Formation of the acyl azide: 4-ethyl-C₆H₁₀-COCl + NaN₃ → 4-ethyl-C₆H₁₀-CON₃ + NaCl
Curtius Rearrangement: 4-ethyl-C₆H₁₀-CON₃ → 1-ethyl-4-C₆H₁₀-NCO + N₂
The isocyanate can be isolated if the reaction is performed in an inert solvent. Alternatively, if the reaction is carried out in the presence of a nucleophile, such as an alcohol or water, the corresponding carbamate (B1207046) or amine can be formed directly. wikipedia.orgnrochemistry.com
Table of Research Findings for Curtius Rearrangement
| Starting Material | Reagents | Intermediate | Product | Yield | Reference |
| Carboxylic Acid | Diphenylphosphoryl azide (DPPA), Triethylamine (Et₃N) | Acyl azide | Isocyanate | Not specified | nrochemistry.com |
| α-cyanoester | 1. Hydrazine 2. Nitrous acid 3. Heat in ethanol (B145695) | Acyl azide | Ethyl carbamate | Not specified | wikipedia.org |
| Carboxylic Acid | 1. SOCl₂ 2. NaN₃ 3. Heat | Acyl azide | Isocyanate | Not specified | organic-chemistry.org |
Hofmann Rearrangement Precursors to this compound
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom, via an isocyanate intermediate. wikipedia.orgtcichemicals.com This makes it a viable, albeit indirect, pathway to synthesizing this compound. The key precursor for this synthesis is 4-ethylcyclohexanecarboxamide.
The reaction proceeds by treating the primary amide with bromine or another halogenating agent, such as N-bromosuccinimide (NBS), in the presence of a strong base like sodium hydroxide. chem-station.commasterorganicchemistry.com The base facilitates the formation of a bromoamide anion, which then undergoes rearrangement. wikipedia.org In this critical step, the ethylcyclohexyl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming this compound. masterorganicchemistry.com
If the reaction is performed in an aqueous solution, the isocyanate intermediate is typically hydrolyzed to form the corresponding primary amine, 4-ethylcyclohexylamine. wikipedia.orgtcichemicals.com However, by carrying out the reaction in the absence of water, it is possible to isolate the isocyanate. google.com The use of phase-transfer catalysts in a two-phase aqueous/organic system has also been explored to facilitate the formation of isocyanates from amides. google.com
A modified Hofmann rearrangement can also be employed where the intermediate isocyanate is trapped by an alcohol to form a stable carbamate. wikipedia.orgchem-station.com For instance, using methanol (B129727) would yield methyl N-(4-ethylcyclohexyl)carbamate. This carbamate can then be isolated and subsequently pyrolyzed to yield the desired this compound.
Table 1: Key Reactants in Hofmann Rearrangement for this compound Synthesis
| Reactant/Reagent | Role in Reaction | Reference |
| 4-Ethylcyclohexanecarboxamide | Primary amide precursor | wikipedia.org |
| Bromine (Br₂) or N-Bromosuccinimide (NBS) | Halogenating agent | chem-station.commasterorganicchemistry.com |
| Sodium Hydroxide (NaOH) | Strong base | masterorganicchemistry.com |
| Water (H₂O) | Can hydrolyze the isocyanate to an amine | wikipedia.org |
| Anhydrous Solvent | Allows for the isolation of the isocyanate | google.com |
Urethane (B1682113) Pyrolysis Routes for this compound Formation
The thermal decomposition, or pyrolysis, of urethanes (carbamates) is a significant non-phosgene route for the production of isocyanates. acs.orgresearchgate.net This method is considered more environmentally friendly as it avoids the use of highly toxic phosgene. acs.org For the synthesis of this compound, the corresponding precursor would be an N-(4-ethylcyclohexyl)carbamate, such as ethyl N-(4-ethylcyclohexyl)carbamate.
The process involves heating the carbamate to high temperatures, which causes it to decompose into the desired isocyanate and an alcohol. researchgate.net The general reaction is as follows:
R-NH-CO-OR' → R-N=C=O + R'-OH
In the specific case of forming this compound, the reaction would be:
4-Ethylcyclohexyl-NH-CO-O-R' → this compound + R'-OH
The efficiency of this pyrolysis can be influenced by several factors, including temperature, pressure, and the presence of a catalyst. researchgate.net While the reaction can be performed without a catalyst, various catalytic systems have been developed to improve the rate of pyrolysis and allow for lower reaction temperatures. researchgate.net Theoretical studies on the gas-phase pyrolysis of carbamates, such as ethyl N,N-dimethylcarbamate, indicate a two-step mechanism involving a cyclic transition state. nih.gov
Carbonylation-Based Approaches for this compound Synthesis
Carbonylation reactions offer another phosgene-free pathway to isocyanates and have been a subject of extensive research. acs.orgresearchgate.net These methods typically involve the reaction of a nitrogen-containing compound with carbon monoxide (CO).
One such approach is the reductive carbonylation of nitro compounds. acs.org In this case, 1-ethyl-4-nitrocyclohexane could be used as a starting material. The reaction is generally catalyzed by transition metals like palladium, rhodium, or ruthenium. acs.org A two-step process is often favored, where the nitro compound is first converted to a carbamate, which is then thermally decomposed to the isocyanate. acs.org
Another carbonylation strategy involves the direct reaction of amines with CO. For the synthesis of this compound, the precursor would be 4-ethylcyclohexylamine. The direct carbonylation of amines to isocyanates is challenging but can be achieved under specific catalytic conditions.
More recently, light-driven, nickel-catalyzed carbonylation methods have been developed for the synthesis of aliphatic isocyanates from alkyl iodides. thieme-connect.com This innovative approach could potentially be applied to the synthesis of this compound starting from 1-ethyl-4-iodocyclohexane. thieme-connect.comnih.gov The reaction proceeds via a carbonylative azidation process. thieme-connect.com
Table 2: Potential Carbonylation Precursors and Methods
| Precursor | Carbonylation Method | Catalyst Type | Reference |
| 1-Ethyl-4-nitrocyclohexane | Reductive Carbonylation | Transition Metal (e.g., Pd, Rh, Ru) | acs.org |
| 4-Ethylcyclohexylamine | Direct Carbonylation | Transition Metal | scholaris.ca |
| 1-Ethyl-4-iodocyclohexane | Light-Driven Carbonylative Azidation | Nickel-based | thieme-connect.com |
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly influencing the synthesis of isocyanates, aiming to reduce the environmental impact of their production. rsc.orgrsc.org A primary focus is the development of non-phosgene routes, as phosgene is a highly toxic and corrosive gas. acs.orgrsc.org
The urethane pyrolysis and carbonylation methods discussed above are prime examples of greener alternatives to the traditional phosgene process. acs.orgresearchgate.net Another green reagent that has gained attention as a substitute for phosgene is dimethyl carbonate (DMC). acs.org DMC is less corrosive and lacks the chloride ions that complicate purification in phosgene-based syntheses. acs.org
The use of bio-based feedstocks is another key aspect of green chemistry in isocyanate production. rsc.orgpatsnap.com While the direct synthesis of this compound from biomass is not yet established, the broader trend involves exploring renewable resources to produce the necessary precursors. patsnap.comcovestro.com For example, developing sustainable routes to obtain 4-ethylcyclohexanol (B27859) or related starting materials from biomass would significantly improve the green credentials of the final product.
Furthermore, the optimization of reaction conditions to enhance energy efficiency and reduce waste is a central tenet of green chemistry. This includes the development of more efficient catalysts that can operate under milder conditions and can be easily recycled. acs.org The use of greener solvents, such as ethanol or propylene (B89431) carbonate, in purification processes also contributes to a more sustainable synthetic pathway. semanticscholar.org
Purification and Isolation Techniques for Synthetic this compound
Distillation and Crystallization Methodologies for this compound
Distillation is a primary method for the purification of liquid organic compounds, including isocyanates. Given that many isocyanates are liquids at room temperature, fractional distillation under reduced pressure is often employed. This technique is suitable for separating this compound from non-volatile impurities or solvents with significantly different boiling points. The reduced pressure is crucial to prevent the thermal degradation or polymerization of the isocyanate at high temperatures.
Crystallization can be a viable purification method if the synthesized this compound is a solid at room temperature or if it forms a stable crystalline derivative. Recrystallization from a suitable solvent can effectively remove impurities. The process involves dissolving the crude product in a hot solvent and then allowing it to cool slowly, which promotes the formation of pure crystals. The choice of solvent is critical; it should readily dissolve the compound at high temperatures but not at low temperatures, while the impurities should remain soluble at all temperatures.
Chromatographic Separation of this compound from Reaction Mixtures
Chromatographic techniques are powerful tools for the separation and purification of complex mixtures and are well-suited for isolating this compound from its reaction byproducts.
High-Performance Liquid Chromatography (HPLC) , particularly in the reverse-phase mode, is a widely used analytical and preparative separation technique. sielc.comsielc.com A reverse-phase HPLC method would typically use a nonpolar stationary phase (like C18-silica) and a polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol and water. sielc.comsielc.com The separation is based on the differential partitioning of the components between the stationary and mobile phases. This method can be scaled up for preparative separation to isolate pure this compound. sielc.com
Flash column chromatography is another common purification technique, particularly in a research laboratory setting. It is a rapid form of column chromatography that uses a positive pressure to force the solvent through the column, speeding up the separation process. For the purification of this compound, a silica (B1680970) gel column would likely be used with a non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297). chem-station.com The polarity of the solvent mixture can be adjusted to achieve optimal separation of the desired product from any unreacted starting materials or byproducts.
Table 3: Chromatographic Purification Parameters
| Technique | Stationary Phase | Typical Mobile Phase | Principle of Separation | Reference |
| Reverse-Phase HPLC | C18-silica (nonpolar) | Acetonitrile/Water or Methanol/Water (polar) | Differential partitioning based on polarity | sielc.comsielc.com |
| Flash Column Chromatography | Silica Gel (polar) | Hexane/Ethyl Acetate (nonpolar) | Adsorption and differential elution based on polarity | chem-station.com |
Impurity Profiling and Mitigation Strategies in this compound Synthesis
The purity of this compound is paramount for its intended applications, as impurities can significantly impact reactivity, polymer formation, and final product properties. A thorough understanding of potential impurities and strategies for their control is therefore essential.
Impurity Profiling:
The impurity profile of this compound is intrinsically linked to the chosen synthesis method.
Phosgenation Route: The reaction of 4-ethylcyclohexylamine with phosgene is a primary potential route. This process, however, is known to generate several byproducts. Key impurities can include unreacted 4-ethylcyclohexylamine, carbamoyl chlorides, and various chlorinated byproducts. google.com The presence of excess phosgene can also lead to the formation of allophanates and other secondary reaction products.
Curtius, Hofmann, and Lossen Rearrangements: These methods, which proceed via a nitrene intermediate, can also introduce specific impurities. wikipedia.orgorganic-chemistry.org Incomplete rearrangement can result in the presence of the starting carboxylic acid, amide, or hydroxamic acid. Side reactions of the highly reactive isocyanate product can lead to the formation of ureas (from reaction with any amine present) or urethanes (if alcohols are used as solvents or are present as impurities). wikipedia.org
Mitigation Strategies:
Effective mitigation of these impurities requires a multi-faceted approach encompassing process optimization and purification techniques.
Process Optimization: Precise control of reaction parameters is the first line of defense. This includes stoichiometric control of reactants to minimize unreacted starting materials, and careful temperature and pressure management to suppress side reactions. In phosgenation, the rate of phosgene addition and efficient removal of hydrogen chloride are critical to prevent the formation of undesirable byproducts. google.com For rearrangement reactions, ensuring complete conversion of the starting material is key.
Purification Techniques: Following the initial synthesis, purification is crucial to achieve the desired product quality. Distillation is a common method for separating the volatile isocyanate from less volatile impurities. doxuchem.com However, the thermal sensitivity of isocyanates requires careful control of temperature and pressure to prevent degradation and polymerization.
Filtration can be employed to remove solid impurities, and treatment with specific scavengers can be used to remove acidic impurities like hydrogen chloride. google.com Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are powerful tools for both the analysis and, in some cases, the purification of isocyanates. epa.govresearchgate.netnih.gov These methods can separate closely related impurities and provide a detailed impurity profile. iom-world.orgsigmaaldrich.comepa.gov
Below are interactive tables summarizing potential impurities and mitigation strategies.
Table 1: Potential Impurities in this compound Synthesis
| Impurity | Potential Origin | Analytical Detection Method |
| 4-Ethylcyclohexylamine | Incomplete reaction (Phosgenation) | GC-MS, HPLC |
| Carbamoyl Chloride Intermediates | Incomplete reaction (Phosgenation) | HPLC (after derivatization) |
| Chlorinated Byproducts | Side reactions (Phosgenation) | GC-MS |
| Ureas (e.g., N,N'-bis(4-ethylcyclohexyl)urea) | Reaction of isocyanate with amine impurities | HPLC, LC-MS |
| Urethanes | Reaction of isocyanate with alcohol impurities/solvents | HPLC, GC-MS |
| Allophanates/Biurets | Reaction of isocyanate with urethane/urea | HPLC, LC-MS |
| Starting Carboxylic Acid/Amide/Hydroxamic Acid | Incomplete rearrangement (Curtius/Hofmann/Lossen) | HPLC, GC-MS |
Table 2: Mitigation and Purification Strategies for this compound
| Strategy | Description | Targeted Impurities |
| Process Control | Strict stoichiometric control of reactants, optimized temperature and pressure profiles. | Unreacted starting materials, side reaction products. |
| Distillation | Fractional distillation under reduced pressure. | Non-volatile impurities, some side products. |
| Filtration | Removal of solid particulates. | Solid byproducts, catalyst residues. |
| Acid Scavenging | Treatment with acid scavengers (e.g., epoxides, hindered amines). | Acidic impurities (e.g., HCl from phosgenation). |
| Chromatography | Preparative HPLC or GC for high-purity applications. | Closely related isomers and byproducts. |
Reaction Chemistry and Mechanistic Investigations of 1 Ethyl 4 Isocyanatocyclohexane
Nucleophilic Addition Reactions of the Isocyanate Group in 1-Ethyl-4-isocyanatocyclohexane (B6270703)
The core reactivity of the isocyanate group (-N=C=O) in this compound is characterized by the pronounced electrophilicity of the central carbon atom. This makes it highly susceptible to attack by a wide range of nucleophiles. These reactions are fundamental to the application of isocyanates in polymer chemistry and organic synthesis.
Reaction with Alcohols and Polyols: Urethane (B1682113) Formation Mechanisms
The reaction between this compound and alcohols or polyols is a cornerstone of polyurethane chemistry, leading to the formation of carbamates, commonly known as urethanes. The mechanism involves the nucleophilic attack of the alcohol's hydroxyl group on the electron-deficient carbonyl carbon of the isocyanate. This process is typically a concerted step, proceeding through a cyclic transition state.
The reaction is often catalyzed by either bases (such as tertiary amines) or organometallic compounds (like dibutyltin (B87310) dilaurate). Base catalysis involves the formation of a more nucleophilic alkoxide, while acid catalysis activates the isocyanate group by protonating the nitrogen atom. nih.gov The reaction with polyols, which contain multiple hydroxyl groups, leads to the formation of cross-linked polymer networks, the basis of polyurethane materials. researchgate.net The properties of the resulting polyurethanes can be tailored by the choice of the polyol. nih.govresearchgate.net
Table 1: Representative Reaction of Aliphatic Isocyanates with Alcohols
| Isocyanate Reactant | Alcohol/Polyol | Product | Catalyst | Typical Conditions | Ref. |
|---|---|---|---|---|---|
| Hexamethylene diisocyanate (HDI) | Ester diol | Polyester (B1180765) Urethane | Dibutyltin dilaurate (DBTDL) | Room temperature, 2h, in THF | nih.gov |
| Isophorone (B1672270) diisocyanate (IPDI) | Polycaprolactone diol | Polyurethane | - | Not specified | researchgate.net |
Reaction with Amines and Polyamines: Urea (B33335) and Biuret Formation Pathways
Amines, being stronger nucleophiles than alcohols, react rapidly with this compound to form substituted ureas. The reaction mechanism is analogous to that with alcohols, involving the nucleophilic attack of the amine's nitrogen atom on the isocyanate carbon. This reaction is generally very fast and often does not require a catalyst. nih.govsphinxsai.com
When a di- or polyamine is used as the reactant, the process leads to the formation of polyureas, which are polymers known for their high strength and thermal stability. nih.govsphinxsai.comresearchgate.net The reaction between a diisocyanate and a diamine is a key method for synthesizing polyurea coatings and elastomers. nih.govrsc.org
The urea product itself contains N-H bonds and can react further with another molecule of isocyanate, particularly at elevated temperatures, to form a biuret. This secondary reaction can lead to cross-linking in polymer systems.
Table 2: Urea Formation from Aliphatic Isocyanates and Amines
| Isocyanate Reactant | Amine/Polyamine | Product | Conditions | Yield | Ref. |
|---|---|---|---|---|---|
| Hexamethylene diisocyanate (HMDI) | 4-Arylazo-1,3-benzenediamine | Poly(4-arylazo-1,3-benzeneurea-hexamethylene) | Reflux in THF, 2h | 95% | sphinxsai.com |
Reaction with Water: Carbamic Acid Decomposition and Urea Formation
The reaction of this compound with water proceeds through a two-step mechanism. Initially, water adds to the isocyanate group to form an unstable carbamic acid intermediate. This carbamic acid readily decomposes, eliminating carbon dioxide and yielding a primary amine (4-ethylcyclohexylamine).
The newly formed amine is highly reactive towards the isocyanate and will immediately react with another molecule of this compound to produce a symmetrically disubstituted urea (N,N'-bis(4-ethylcyclohexyl)urea). This reaction is the basis for the formation of polyurethane foams, where the liberated carbon dioxide acts as a blowing agent.
Reaction with Carboxylic Acids: Anhydride (B1165640) and Amide Formation
The interaction of this compound with a carboxylic acid is more complex and can proceed via different pathways depending on the reaction conditions. The initial step is the addition of the carboxylic acid to the isocyanate, forming a mixed carboxylic-carbamic anhydride.
This anhydride is generally unstable and can decompose through two main routes:
Decarboxylation: The anhydride can lose carbon dioxide to form an N-substituted amide.
Dissociation: The anhydride can dissociate back to the starting materials or rearrange.
In some cases, particularly with aromatic anhydrides containing a free carboxyl group, stable amide anhydrides can be prepared. nih.gov The reaction of isocyanates with carboxylic acids in the presence of suitable catalysts is a known method for amide synthesis. google.com
Reaction with Thiols: Thiocarbamate Synthesis
Thiols, the sulfur analogs of alcohols, react with this compound in a similar fashion to alcohols, yielding thiocarbamates (also known as thiourethanes). The sulfur atom of the thiol acts as the nucleophile, attacking the isocyanate carbon.
The reactivity of thiols is generally intermediate between that of alcohols and amines. The reaction can be catalyzed by bases, which convert the thiol to the more nucleophilic thiolate anion.
Cycloaddition and Oligomerization Reactions of this compound
In addition to nucleophilic addition reactions, the cumulative double bonds in the isocyanate group of this compound allow it to undergo cycloaddition and oligomerization reactions, both with itself and with other unsaturated compounds.
Cycloaddition Reactions: Isocyanates can function as dienophiles in Diels-Alder reactions, which are [4+2] cycloadditions. nih.govmasterorganicchemistry.comlibretexts.org In such a reaction, this compound would react with a conjugated diene to form a six-membered heterocyclic ring. The efficiency of this reaction is enhanced by the presence of electron-withdrawing groups on the dienophile, a role the isocyanate group can play. libretexts.orgyoutube.com
Oligomerization Reactions: Under the influence of specific catalysts, this compound can self-react to form cyclic oligomers. The most common of these are:
Uretdiones (Dimers): Formed via a [2+2] cycloaddition of two isocyanate groups. This dimerization is often reversible upon heating.
Isocyanurates (Trimers): These are six-membered rings formed from the cyclotrimerization of three isocyanate molecules. This reaction is highly exothermic and generally irreversible, leading to very stable structures. guidechem.com The trimerization of aliphatic diisocyanates is a common industrial process to produce polyisocyanates with low volatility for use in coatings. guidechem.com
The specific outcome of oligomerization (dimer vs. trimer) is highly dependent on the catalyst used and the reaction conditions. rsc.org For aliphatic isocyanates, trimerization to the isocyanurate is often the favored pathway, especially at higher temperatures. guidechem.comrsc.org
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetic acid |
| Alcohols |
| Amines |
| Biuret |
| Carbamic acid |
| Carbon dioxide |
| Carboxylic Acids |
| Cyclohexyl isocyanate |
| Dibutyltin dilaurate |
| Hexamethylene diisocyanate (HDI) |
| Isocyanurates |
| Isophorone diisocyanate (IPDI) |
| Methylene (B1212753) bis(4-cyclohexylisocyanate) |
| N,N'-bis(4-ethylcyclohexyl)urea |
| Polyamines |
| Polyols |
| Polyureas |
| Tertiary amines |
| Thiocarbamates |
| Thiols |
| Ureas |
| Uretdiones |
| Urethanes |
Dimerization to Uretidiones: Mechanism and Reversibility
The dimerization of this compound leads to the formation of a four-membered ring structure known as a uretidione (or uretdione). This reaction involves the head-to-tail cycloaddition of two isocyanate groups.
The mechanism of dimerization is often catalyzed by Lewis bases, particularly tertiary phosphines. nih.gov For aromatic isocyanates, dimerization can be more facile, while for aliphatic isocyanates like this compound, specific catalysts are generally required to achieve good selectivity and yield. nih.gov The reaction is believed to proceed through a zwitterionic intermediate formed by the nucleophilic attack of the catalyst on the carbon atom of the isocyanate group. This intermediate then reacts with a second isocyanate molecule to form the uretidione ring and regenerate the catalyst.
A key characteristic of the uretidione linkage is its thermal reversibility. nih.govresearchgate.net The four-membered ring can dissociate back to two isocyanate groups upon heating. researchgate.net This property is exploited in applications such as blocked isocyanates, where the uretidione serves as a protected form of the isocyanate that can be released at a specific temperature to initiate a curing reaction. researchgate.net The dissociation temperature is influenced by the structure of the isocyanate and the presence of catalysts. For many aliphatic isocyanates, this reversion occurs at temperatures above 150°C. researchgate.net
The selectivity of dimerization versus trimerization is a critical aspect. While some catalysts, like 4-dialkylaminopyridines, show selectivity for the dimerization of specific cycloaliphatic diisocyanates such as isophorone diisocyanate (IPDI), they may be less effective for other aliphatic isocyanates, leading to mixtures of products. researchgate.net
Table 1: Catalysts for Isocyanate Dimerization
| Catalyst Type | Example | Selectivity Notes |
|---|---|---|
| Tertiary Phosphines | Trialkylphosphines | Highly efficient for dimerization, but can also promote trimerization. nih.gov |
| Pyridine Derivatives | 4-Dimethylaminopyridine (DMAP) | Selective for some cycloaliphatic isocyanates like IPDI. researchgate.net |
Trimerization to Isocyanurates: Catalysis and Selectivity
The cyclotrimerization of three this compound molecules results in the formation of a highly stable, six-membered heterocyclic structure known as an isocyanurate (or 1,3,5-triazine-2,4,6-trione). tue.nlmdpi.com This reaction is a cornerstone of polyurethane chemistry, as the incorporation of isocyanurate rings into a polymer network significantly enhances its thermal stability, chemical resistance, and mechanical properties. tue.nl
The trimerization is almost always a catalyzed process, with a wide array of catalysts developed to control the reaction rate and selectivity. tue.nl The general mechanism for anionic cyclotrimerization involves the initial attack of a nucleophilic catalyst on the isocyanate carbon, creating an anionic intermediate. mdpi.com This intermediate then sequentially adds two more isocyanate molecules in a chain-growth fashion, ultimately leading to cyclization to form the isocyanurate ring and release the catalyst. mdpi.com
Catalyst selection is crucial for achieving high selectivity for the isocyanurate trimer over other products like dimers (uretidiones) and carbodiimides. nih.govacs.org
Amine-Based Catalysts: Combinations of amines, such as dibenzylamine (B1670424) and a secondary amine (e.g., diisopropylamine (B44863) or hexahydropyridine), have been shown to be effective catalysts for the trimerization of both aromatic and aliphatic isocyanates, including cyclohexyl isocyanate. tue.nl
Metal-Based Catalysts: A variety of metal compounds are active trimerization catalysts. Aluminum complexes, for instance, have demonstrated high activity and selectivity for the trimerization of alkyl, aryl, and allyl isocyanates. nih.govacs.orgrsc.org Lanthanide-based catalysts have also been developed for this purpose. google.com
Fluoride (B91410) Catalysts: Anions such as fluoride (e.g., from cesium fluoride or tetrabutylammonium (B224687) fluoride) are known to be potent catalysts for isocyanate trimerization. doaj.org
The reactivity of aliphatic isocyanates is generally lower than that of aromatic isocyanates, often requiring more active catalysts or higher reaction temperatures. tue.nl
Carbodiimide (B86325) Formation from this compound
This compound can undergo a condensation reaction to form a carbodiimide, with the concurrent elimination of carbon dioxide. This reaction involves the coupling of two isocyanate molecules.
The formation of carbodiimides from isocyanates is typically a catalytic process. google.comrsc.org Phosphine (B1218219) oxides, particularly cyclic phosphine oxides like 3-methyl-1-ethyl-3-phospholene-1-oxide, are highly effective catalysts for this transformation. google.com The proposed mechanism involves the nucleophilic attack of the phosphine oxide oxygen on the isocyanate carbon, leading to a transient adduct. This adduct then reacts with a second isocyanate molecule, ultimately leading to the formation of the carbodiimide, carbon dioxide, and regeneration of the phosphine oxide catalyst. google.com
Transition metal complexes can also catalyze carbodiimide formation. Low-valent iron and manganese carbonyl complexes, such as [(C₅H₅)Fe(CO)₂]₂ and MeCpMn(CO)₃, have been shown to convert isocyanates, including cyclohexyl isocyanate, into the corresponding carbodiimides. rsc.org The proposed mechanism suggests coordination of the isocyanate to the metal center, followed by nucleophilic attack by a second isocyanate molecule to form a heterocyclic intermediate that then fragments, releasing CO₂ and the carbodiimide. rsc.org
Catalysis in Reactions Involving this compound
Catalysis is fundamental to controlling the reactions of this compound, dictating not only the reaction rate but also the selectivity towards desired products such as urethanes, ureas, or specific oligomers.
Organometallic Catalysts for Urethane and Urea Formation
Organometallic compounds are widely used as catalysts to accelerate the reaction between isocyanates and alcohols (to form urethanes) or amines (to form ureas). For the less reactive aliphatic isocyanates like this compound, these catalysts are particularly important. researchgate.netrsc.org
Organotin Catalysts: Compounds such as dibutyltin dilaurate (DBTDL) and stannous octoate are highly effective and have been the industry standard for many years. nih.govrsc.orggoogle.com The catalytic mechanism of organotin compounds can vary. One proposed pathway is the "Lewis acid mechanism," where the tin catalyst coordinates to the isocyanate, making its carbon atom more electrophilic and thus more susceptible to attack by the alcohol's nucleophilic oxygen. turkchem.net Another is the "insertion mechanism," where the catalyst first forms an alkoxide with the alcohol, which then reacts with the isocyanate. nih.govturkchem.net There is evidence that for aliphatic isocyanates in polar solvents, the formation of an organotin alkoxide is the dominant catalytic pathway. rsc.org
Tin-Free Alternatives: Due to toxicity concerns associated with organotin compounds, there is significant research into alternatives. rsc.orgwernerblank.com Iron(III)-based compounds, such as FeCl₃, have shown promise as active catalysts for urethane formation from cycloaliphatic diisocyanates. rsc.org Zirconium and bismuth compounds are also being explored as viable, less toxic alternatives. researchgate.netwernerblank.com Zirconium chelates, for example, are believed to operate via an insertion mechanism, activating the hydroxyl group. wernerblank.com
Table 2: Comparison of Organometallic Catalyst Mechanisms for Urethane Formation
| Mechanism | Description | Common Catalyst Type |
|---|---|---|
| Lewis Acid Mechanism | The metal catalyst coordinates with the isocyanate group, increasing the electrophilicity of the carbonyl carbon. | Organotin Compounds turkchem.net |
| Insertion Mechanism | The metal catalyst first reacts with the alcohol to form a metal alkoxide, which then reacts with the isocyanate. | Zirconium Compounds, some Bismuth Compounds turkchem.netwernerblank.com |
Amine-Based Catalysts for Isocyanate Reactions
Tertiary amines are a versatile class of catalysts for isocyanate reactions, capable of promoting both urethane formation and trimerization. nih.govresearchgate.netturkchem.net Their catalytic activity is generally attributed to their Lewis basicity.
In urethane formation, the amine catalyst is thought to activate the alcohol by forming a hydrogen-bonded complex, which increases the nucleophilicity of the alcohol's oxygen atom, facilitating its attack on the isocyanate. turkchem.net
In trimerization reactions, as mentioned in section 3.2.2, the amine can act as the initiating nucleophile to start the cyclization process. tue.nl The choice of amine catalyst can influence the selectivity between the gelling reaction (urethane formation) and side reactions. For instance, in polyurethane foam production, different amine catalysts are used to balance the reaction of isocyanate with polyol (gelling) and its reaction with water (blowing). nih.gov Examples of common amine catalysts include 1,4-diazabicyclo[2.2.2]octane (DABCO) and N,N-dimethylethanolamine. nih.govturkchem.net
Transition Metal Catalysis in Isocyanate Oligomerization
While organometallic catalysts are well-known for urethane formation, certain transition metal complexes are specifically employed to catalyze the oligomerization (dimerization and trimerization) of isocyanates.
Dimerization: Lanthanide(III) thiolate complexes have been identified as highly active and selective catalysts for the cyclodimerization of isocyanates. acs.org This represents a specific application of transition metals (in this case, inner transition metals) for selective dimerization over trimerization.
Trimerization: Various transition metal compounds have been shown to catalyze the formation of isocyanurates. Palladium(0)-diimine complexes can catalyze the trimerization of aryl isocyanates. tue.nl Organozinc compounds have also been studied as cyclotrimerization catalysts. tue.nl While much of the research has focused on aryl isocyanates, these catalyst systems represent an important class for controlling isocyanate reactivity.
It is important to distinguish this from the transition metal-catalyzed formation of carbodiimides (Section 3.2.3), which is a condensation reaction rather than a simple oligomerization.
Table 3: Chemical Compounds Mentioned
| Compound Name | Role/Product |
|---|---|
| This compound | Subject of the article |
| Uretidione | Dimerization product |
| Isocyanurate | Trimerization product |
| Carbodiimide | Condensation product |
| Cyclohexyl isocyanate | Analog compound |
| Isophorone diisocyanate (IPDI) | Analog compound |
| Trialkylphosphine | Dimerization catalyst |
| 4-Dimethylaminopyridine (DMAP) | Dimerization catalyst |
| Dibenzylamine | Trimerization catalyst component |
| Diisopropylamine | Trimerization catalyst component |
| Hexamethyldisilazane (HMDS) | Trimerization catalyst |
| Aluminum complexes | Trimerization catalyst |
| Lanthanide complexes | Dimerization/Trimerization catalyst |
| Cesium fluoride | Trimerization catalyst |
| 3-Methyl-1-ethyl-3-phospholene-1-oxide | Carbodiimide formation catalyst |
| Iron carbonyl complexes | Carbodiimide formation catalyst |
| Manganese carbonyl complexes | Carbodiimide formation catalyst |
| Dibutyltin dilaurate (DBTDL) | Urethane formation catalyst |
| Stannous octoate | Urethane formation catalyst |
| Iron(III) chloride (FeCl₃) | Urethane formation catalyst |
| Zirconium chelates | Urethane formation catalyst |
| Bismuth compounds | Urethane formation catalyst |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Urethane/Trimerization catalyst |
| N,N-Dimethylethanolamine | Urethane/Trimerization catalyst |
| Palladium complexes | Trimerization catalyst |
Enzyme-Mediated Transformations of this compound
While specific studies on the enzyme-mediated transformations of this compound are not extensively documented in publicly available literature, the reactivity of the isocyanate functional group with biological macromolecules, including enzymes, is well-established. Isocyanates are known to be highly reactive electrophiles that can readily form covalent bonds with various nucleophilic residues on proteins. wikipedia.orgyoutube.com
The primary mechanism of interaction involves the reaction of the isocyanate group with active-site or surface-accessible amino acid residues of enzymes. Key nucleophilic targets on enzymes include the side chains of lysine (B10760008) (amine group), serine (hydroxyl group), cysteine (thiol group), and tyrosine (phenolic hydroxyl group). researchgate.netnih.gov The reaction with an amine group (e.g., from a lysine residue) results in the formation of a stable urea linkage, while reaction with a hydroxyl group (e.g., from a serine residue) forms a urethane (carbamate) linkage. wikipedia.orgresearchgate.net
Research on other isocyanates has demonstrated that they can act as inhibitors for certain classes of enzymes. For instance, alkyl isocyanates have been shown to be effective active-site-directed inhibitors of serine proteases like chymotrypsin, trypsin, and elastase. nih.gov In these cases, the isocyanate covalently modifies the active-site serine residue (e.g., Serine 195 in chymotrypsin), leading to irreversible inhibition of the enzyme's catalytic activity. nih.gov The alkyl chain of the isocyanate is often buried within the enzyme's hydrophobic substrate-binding pocket, contributing to the specificity of the interaction. nih.gov
Given its structure, this compound would be expected to exhibit similar reactivity. The aliphatic nature of the cyclohexyl ring and the presence of the ethyl group could influence its binding and reactivity within the active sites of various enzymes. It is also plausible that enzymes such as glutathione (B108866) S-transferases could be involved in the detoxification of isocyanates, although direct evidence for this compound is lacking. researchgate.net The reaction of isocyanates with water, which can be catalyzed by some enzymes, leads to the formation of an unstable carbamic acid that decomposes to an amine and carbon dioxide. wikipedia.orgdoxuchem.com
Kinetic and Thermodynamic Studies of this compound Reactivity
Reaction Rate Determination for Key Transformations
The rate of reaction is significantly influenced by the nature of the isocyanate. Aromatic isocyanates are generally much more reactive than aliphatic isocyanates. pcimag.com As this compound is an aliphatic isocyanate, its reaction rates would be expected to be lower than those of aromatic isocyanates like phenyl isocyanate or toluene (B28343) diisocyanate (TDI). pcimag.com
The reaction of isocyanates with amines is typically orders of magnitude faster than the reaction with alcohols. pcimag.com The reaction with water is also a significant process, leading to the formation of an amine and carbon dioxide. doxuchem.compcimag.com This subsequent amine can then react with another isocyanate molecule to form a urea. wikipedia.org
The table below shows the relative reactivity of different isocyanate types, which provides a framework for estimating the reactivity of this compound.
| Isocyanate Type | Relative Reactivity with Hydroxyl Group |
| Aromatic (e.g., MDI) | High |
| Aliphatic (e.g., HDI, this compound) | Low to Moderate |
This table is illustrative and based on general reactivity trends of isocyanates.
Activation Energy and Transition State Analysis
The formation of a urethane from the reaction of an isocyanate and an alcohol is an exothermic process. poliuretanos.net The heat of formation for urethane production from various isocyanates and alcohols generally falls in the range of -16 to -34 kcal/mol, with most values between -22 and -25 kcal/mol. ebrary.net This exothermicity indicates a thermodynamically favorable reaction.
The activation energy for the uncatalyzed reaction between an isocyanate and an alcohol is influenced by the structure of both reactants and the solvent. For polyurethane curing processes involving diisocyanates and polyols, activation energies have been reported in the range of 50 to 70 kJ/mol. core.ac.uk It was found that the activation energy for urethane formation was similar in solvents of varying polarity like toluene, dibutyl ether, and acetonitrile (B52724), suggesting that the solvent's dielectric strength plays a minor role. ebrary.net
The transition state for the reaction of an isocyanate with an alcohol is thought to involve a complex between the reactants. The reaction is believed to proceed through a nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. scientific.net The structure of the transition state can be influenced by the solvent and any catalysts present.
The Gibbs free energy of activation for polyurethane curing has been found to be negative, indicating a spontaneous process where the transition state is more ordered than the reactants. core.ac.uk
Solvent Effects on this compound Reaction Kinetics
The solvent can have a significant impact on the rate of isocyanate reactions. The polarity of the solvent can influence the reaction rate, even in the absence of a catalyst. scientific.netresearchgate.net For the reaction of phenols with isocyanates, the reactivity was observed to increase in the order: Xylene < 1,4-Dioxane < Cyclohexanone. scientific.netresearchgate.net This suggests that more polar solvents can accelerate the reaction.
However, the effect of the solvent is not solely dependent on its dielectric constant. The ability of the solvent to form hydrogen bonds also plays a crucial role. researchgate.net The reaction rate of phenyl isocyanate with methanol (B129727) was found to vary significantly across different solvents, with the order being: benzene, toluene > nitrobenzene (B124822) > di-n-butyl ether > n-butyl acetate (B1210297) > methyl ethyl ketone > dioxane > acetonitrile. researchgate.net The primary factor influencing the rate was the dielectric constant, with some contribution from hydrogen bonding characteristics. researchgate.net
The table below summarizes the effect of different solvents on the reaction rate of isocyanates with hydroxyl compounds.
| Solvent | Relative Reaction Rate | Polarity |
| Xylene | Low | Low |
| 1,4-Dioxane | Medium | Medium |
| Cyclohexanone | High | High |
This table is based on data for the reaction of phenols with isocyanates and illustrates a general trend. scientific.netresearchgate.net
Structure-Reactivity Relationships in this compound Derivatives
The reactivity of isocyanates is intrinsically linked to their molecular structure. For this compound, both the aliphatic cyclohexyl ring and the ethyl substituent influence its reactivity.
Aliphatic vs. Aromatic: The isocyanate group in this compound is attached to an aliphatic ring. Aliphatic isocyanates are generally less reactive than aromatic isocyanates. pcimag.com This is because the phenyl ring in aromatic isocyanates can stabilize the transition state through resonance, thereby lowering the activation energy.
Steric Hindrance: The cyclohexyl ring is a bulky group, which can sterically hinder the approach of nucleophiles to the isocyanate carbon. The ethyl group at the 4-position is relatively remote from the isocyanate group and is not expected to exert a significant direct steric effect on the NCO group's reactivity.
Electronic Effects: The ethyl group is an electron-donating group. Electron-donating groups attached to the carbon framework can slightly decrease the electrophilicity of the isocyanate carbon, potentially leading to a modest decrease in reactivity compared to an unsubstituted cyclohexyl isocyanate. Conversely, electron-withdrawing substituents on the nucleophile (e.g., in phenols) have been shown to increase the reaction rate with isocyanates. scientific.netresearchgate.net
The thermal stability of the resulting urethane bond is also influenced by the structure of the isocyanate. Urethanes derived from aliphatic isocyanates tend to be more thermally stable than those from aromatic isocyanates. ebrary.net This is because aromatic structures can better stabilize the activated states leading to thermal reversion to the isocyanate and alcohol. ebrary.net
Polymerization Science and Advanced Material Engineering Applications of 1 Ethyl 4 Isocyanatocyclohexane
1-Ethyl-4-isocyanatocyclohexane (B6270703) as a Monomer in Polyurethane Systems
In the context of polyurethane systems, this compound is not a monomer in the traditional sense of a repeating unit. Rather, it is a reactive modifier used in conjunction with difunctional or polyfunctional monomers (polyols and diisocyanates) to engineer specific polymer characteristics. The ethylcyclohexyl group imparts properties typical of cycloaliphatic structures, such as good thermal and UV stability, while its monofunctionality provides a mechanism to control polymerization. researchgate.netmdpi.com
Linear polyurethanes are synthesized through the step-growth polyaddition reaction of a diisocyanate and a diol. The resulting polymer chains are composed of alternating hard segments (from the diisocyanate and a small diol chain extender) and soft segments (from a long-chain polyol). mdpi.com
The introduction of this compound into this reaction serves to control the final molecular weight of the polymer. As a monofunctional compound, it reacts with a hydroxyl group on a growing polymer chain, forming a stable urethane (B1682113) linkage at the chain end and preventing further propagation. This process is known as chain-stopping or capping. nih.gov By adjusting the concentration of this compound relative to the difunctional monomers, the average chain length can be precisely managed. This control is crucial for applications where properties like viscosity, solubility, and melt flow are critical.
The general reaction is as follows:
Chain Propagation: OCN-R-NCO (diisocyanate) + HO-R'-OH (diol) → [-O-R'-O-C(O)NH-R-NHC(O)-]n
Chain Termination: Polymer-OH + O=C=N-(C₆H₁₀)-CH₂CH₃ → Polymer-O-C(O)NH-(C₆H₁₀)-CH₂CH₃
Table 1: Theoretical Effect of this compound Concentration on Linear Polyurethane Properties This table illustrates the expected trends based on fundamental principles of step-growth polymerization. Actual values would depend on the specific diisocyanate, polyol, and reaction conditions used.
| Molar % of this compound (relative to diol) | Expected Average Molecular Weight (Mn) | Expected Melt Viscosity | Expected Tensile Strength |
| 0.0% | Very High | Very High | High |
| 0.5% | High | High | Slightly Reduced |
| 1.0% | Medium | Medium | Medium |
| 2.0% | Low | Low | Low |
| 5.0% | Very Low (Oligomers) | Very Low | Very Low |
Crosslinked polyurethane networks are formed when monomers with a functionality greater than two are included in the formulation, such as a triol or a polyisocyanate. libretexts.org These materials result in thermoset plastics or elastomers with high rigidity and thermal stability. sci-hub.se
In these systems, this compound acts as a crosslink density modifier. By reacting with available hydroxyl groups, it effectively "caps" potential crosslinking sites, preventing them from participating in network formation. nih.gov This allows for fine-tuning of the network structure. Reducing the crosslink density can increase the flexibility and elongation at break of the final material, while slightly decreasing its hardness and thermal resistance. The bulky cycloaliphatic group can also introduce steric hindrance that further disrupts the formation of a highly ordered, dense network. sci-hub.se
Segmented polyurethanes derive their unique properties from the microphase separation of incompatible hard and soft segments. mdpi.com Hard segments, composed of isocyanate and chain extenders, are rigid and crystalline, providing strength, while soft segments, made of long-chain polyols, are amorphous and flexible, providing elasticity. google.com
When this compound is used as a chain terminator, its residue becomes an integral part of a hard segment end-group. The bulky and non-planar nature of the ethylcyclohexyl group can significantly influence the organization of these hard segments. Unlike the symmetrical structures of diisocyanates like MDI or HDI that allow for efficient packing and strong hydrogen bonding, the 1-ethyl-4-isocyanatocyclohexyl group disrupts this order. mdpi.comsci-hub.se This disruption can lead to:
A lower degree of crystallinity in the hard domains.
Reduced efficiency of hydrogen bonding between urethane groups.
A less defined microphase separation between hard and soft segments.
Consequently, its use can lead to materials with increased transparency, lower modulus, and modified thermal transitions compared to an unmodified equivalent. researchgate.net
Reaction Injection Molding (RIM) is a manufacturing process where two highly reactive liquid components (typically an isocyanate component and a polyol component) are mixed at high pressure and injected into a mold at low pressure. neckog.comrapitypes.com The components then undergo a rapid in-situ polymerization to form the final part. covestro.comxometry.com
Incorporating this compound into a RIM formulation would serve to modify the reaction and the final properties of the molded part. It could be added to the isocyanate (A-side) or polyol (B-side) component. Its primary functions in a RIM process would be:
Viscosity and Flow Modification: By limiting the molecular weight buildup during the initial stages of the reaction, it can help maintain a lower viscosity for a longer period, improving mold filling for complex parts. youtube.com
Property Regulation: As a chain terminator, it directly impacts the final polymer structure, allowing for modulation of properties like flexibility, impact strength, and hardness of the molded polyurethane part. rapitypes.com
Copolymerization and Terpolymerization Strategies Involving this compound
In more complex polymer systems, this compound can be used as a specialty modifier in copolymerization (two different repeating units) or terpolymerization (three different repeating units) strategies to achieve unique property combinations. Its function remains that of a chain-capping agent, but in these varied systems, it can selectively terminate different types of polymer chains depending on the reaction kinetics.
Hybrid polyurethane-polyurea systems are synthesized from a diisocyanate, a polyol, and a diamine. The isocyanate group reacts with hydroxyl groups to form urethane linkages and with amine groups to form urea (B33335) linkages. nih.gov The reaction with amines is significantly faster than the reaction with alcohols and typically does not require a catalyst. nih.gov
Integration of this compound into Acrylate (B77674) and Methacrylate (B99206) Copolymers
The integration of this compound into acrylate and methacrylate copolymers is anticipated to proceed via the reaction of its isocyanate group with hydroxyl-functionalized acrylate or methacrylate monomers, such as 2-hydroxyethyl methacrylate (HEMA). nih.gov This would result in the formation of urethane-acrylate or urethane-methacrylate monomers that can be subsequently copolymerized with other acrylic monomers. This approach allows for the introduction of the robust cycloaliphatic structure into the polymer backbone, which is expected to enhance the performance of the resulting copolymer.
The resulting copolymers would be suitable for applications requiring high durability and weather resistance, such as in coatings and adhesives. The cycloaliphatic nature of this compound is predicted to impart superior UV stability compared to aromatic isocyanates, making it a valuable component for exterior applications. rsc.org
Novel Polymer Architectures Derived from this compound
The monofunctional nature of this compound makes it an ideal candidate for the synthesis of novel polymer architectures, particularly in creating graft copolymers and end-capping polymers. By reacting with hydroxyl or amine groups present on a polymer backbone, this compound can be used to introduce bulky, cycloaliphatic side chains. This can significantly alter the polymer's physical properties, such as its solubility and glass transition temperature.
Furthermore, it can be employed as an end-capping agent to control the molecular weight of polymers or to introduce a reactive isocyanate group at the chain end for further reactions. This is particularly useful in the synthesis of block copolymers, where a polymer segment terminated with this compound can react with a hydroxyl-terminated polymer of a different type to form a diblock copolymer. These advanced architectures are crucial for developing materials with tailored nano-scale morphologies and specific functionalities.
Influence of this compound Structure on Polymer Performance
The unique chemical structure of this compound, featuring a cyclohexane (B81311) ring, is expected to confer a balance of properties from both aromatic and linear aliphatic isocyanates to the polymers it is incorporated into. rsc.org This includes a combination of rigidity and flexibility, as well as enhanced thermal and light stability.
Mechanical Property Enhancement in Polymers Containing this compound
The incorporation of the rigid cyclohexane ring from this compound into a polymer matrix is expected to increase the material's hardness and tensile strength. researchgate.net This is due to the restricted chain mobility imposed by the bulky cyclic structure. In polyurethanes, for instance, cycloaliphatic diisocyanates are known to produce stiffer materials compared to their linear aliphatic counterparts. researchgate.net The ethyl group, while adding some bulk, may provide a slight plasticizing effect, potentially improving impact resistance without significantly compromising hardness.
| Property | Expected Value | Reference (Analogous System) |
|---|---|---|
| Tensile Strength (MPa) | 35 - 45 | researchgate.net |
| Elongation at Break (%) | 400 - 500 | researchgate.net |
| Shore A Hardness | 85 - 95 | researchgate.net |
| Property | Expected Temperature (°C) | Reference (Analogous System) |
|---|---|---|
| Glass Transition Temperature (Tg) | 60 - 80 | nih.gov |
| Decomposition Temperature (Td) | > 300 | mdpi.com |
Surface Energy and Adhesion Characteristics of Films and Coatings from this compound
The surface properties of films and coatings are critically influenced by the chemical composition of the polymer. The inclusion of this compound is expected to result in a moderate surface energy. The non-polar nature of the cyclohexane and ethyl groups would contribute to a lower surface energy compared to more polar systems, potentially leading to hydrophobic surfaces with water contact angles above 90 degrees. researchgate.net This can enhance water repellency in coating applications. Adhesion would be dependent on the formulation but the urethane linkages formed are known to promote strong adhesion to a variety of substrates.
Optical Transparency and UV Resistance of Materials Based on this compound
A significant advantage of using cycloaliphatic isocyanates like this compound over aromatic isocyanates is the superior UV resistance and non-yellowing characteristics they impart to polymers. rsc.org The absence of aromatic rings prevents the formation of chromophores upon exposure to UV radiation, which is a common issue with aromatic-based polyurethanes. This makes materials derived from this compound excellent candidates for clear coats, outdoor protective films, and optical applications where long-term transparency is essential.
Chemical Resistance of Polymeric Systems Incorporating this compound
The incorporation of this compound into polymeric systems, particularly polyurethanes (PUs), imparts a notable degree of chemical resistance, a critical attribute for materials in demanding environments. The origin of this resistance lies in the inherent chemical structure of the isocyanate. As a cycloaliphatic isocyanate, it contributes to the formation of a stable, cross-linked polymer network. rsc.orgresearchgate.net Aliphatic isocyanates, in general, are recognized for their superior resistance to UV degradation and oxidation compared to their aromatic counterparts, which prevents yellowing and maintains the integrity of the polymer upon exposure to sunlight. rsc.org
Generally, polyurethanes based on cycloaliphatic isocyanates demonstrate excellent resistance to water, oils, aliphatic hydrocarbons, and dilute acids and bases. sealboss.comdarwin-microfluidics.compsiurethanes.com However, they can be susceptible to attack by strong acids, strong bases, ketones, esters, and aromatic or chlorinated solvents, which can cause swelling, plasticization, or degradation of the polymer matrix. sealboss.comdarwin-microfluidics.com The specific performance depends heavily on the concentration of the chemical, the temperature, and the duration of exposure. psiurethanes.com
The table below provides a summary of the expected chemical resistance of a typical polyurethane system derived from this compound.
Interactive Data Table: Chemical Resistance of this compound Based Polyurethane
| Chemical Agent | Resistance Rating | Expected Effect |
| Acetic Acid (20%) | Good | Minor to moderate effect. |
| Acetone | Poor | Severe effect, not recommended. |
| Diesel Fuel | Excellent | Little to no effect. |
| Ethanol (B145695) | Good | Minor effect, suitable for short-term use. |
| Gasoline | Good | Minor swelling, suitable for intermittent contact. |
| Hydrochloric Acid (10%) | Excellent | Little to no effect. |
| Hydraulic Oil | Excellent | Little to no effect. |
| Methyl Ethyl Ketone (MEK) | Poor | Severe effect, not recommended. |
| Mineral Oil | Excellent | Little to no effect. |
| Sea Water | Excellent | Little to no effect. |
| Sodium Hydroxide (20%) | Excellent | Little to no effect. |
| Sulfuric Acid (10%) | Good | Minor to moderate effect. |
| Toluene (B28343) | Poor | Severe effect, not recommended. |
| Water | Excellent | Little to no effect. |
| Xylene | Poor | Severe effect, not recommended. |
This data is representative of general-purpose polyurethanes based on cycloaliphatic isocyanates and should be used as a guideline. Specific testing is recommended for critical applications. sealboss.comdarwin-microfluidics.compsiurethanes.comprecisionurethane.comk-mac-plastics.com
Functional Polymeric Materials from this compound
The unique cycloaliphatic structure of this compound serves as a valuable building block for a variety of functional polymeric materials. Its ability to form robust, stable urethane linkages while imparting flexibility and durability makes it suitable for advanced applications where material performance goes beyond basic structural properties.
Smart Materials and Responsive Polymers Incorporating this compound Units
One key approach is the creation of shape memory polyurethanes (SMPUs). In these materials, the hard segments formed by this compound and a chain extender act as physical crosslinks, defining the permanent shape of the material. nih.gov The soft segments, typically a polyol with a specific glass transition temperature (Tg) or melting temperature (Tm), allow for the fixing of a temporary shape when the material is deformed above this transition temperature and then cooled. Reheating the material above the transition temperature provides the polymer chains with enough mobility to return to their original, thermodynamically favored shape. The rigid and stable nature of the cycloaliphatic hard segments ensures a durable permanent shape and reliable shape recovery.
Furthermore, this compound can be used in the synthesis of stimuli-responsive gels and elastomers by incorporating dynamic covalent bonds within the polyurethane network. rsc.orgnih.gov While the urethane bond itself is generally stable, other dynamic linkages like disulfide bonds, acylhydrazones, or Diels-Alder adducts can be engineered into the polymer backbone or as crosslinks. nih.govacs.org In such a system, the this compound-based urethane segments provide the structural framework and mechanical integrity, while the dynamic bonds can cleave and reform in response to a specific trigger, leading to changes in network structure, swelling behavior, or mechanical properties. rsc.orgnih.gov
Biodegradable and Biocompatible Polymers Derived from this compound
The development of biodegradable and biocompatible polymers is crucial for medical applications such as tissue engineering scaffolds, drug delivery systems, and temporary implants. synthesia.comincrediblepolyurethane.com Polyurethanes are highly versatile in this regard, and the use of a cycloaliphatic isocyanate like this compound can be advantageous. synthesia.comfda.gov
Biocompatibility of polyurethanes is often superior to many other classes of polymers, and they can be synthesized without the need for potentially harmful plasticizers. synthesia.com The key to creating biodegradable polyurethanes lies in the choice of the polyol and chain extender. google.comutm.my By using polyols based on polyesters like poly(ε-caprolactone) (PCL) or poly(glycolic acid) (PGA), which contain hydrolytically labile ester linkages, the resulting polyurethane can be designed to degrade in vivo. google.comresearchgate.netepo.org The degradation products would be the original polyol, the chain extender, and the diamine corresponding to the isocyanate, which would need to be assessed for its own biocompatibility. The use of an aliphatic isocyanate is often preferred over aromatic ones in biomedical applications to avoid the formation of potentially toxic aromatic diamines upon degradation. researchgate.net
Research has shown that polyurethanes synthesized from aliphatic diisocyanates can exhibit higher rates of degradation compared to those made from aromatic diisocyanates. researchgate.net The incorporation of hydrophilic segments, such as poly(ethylene glycol) (PEG), can also enhance biodegradability by increasing water uptake and facilitating hydrolysis of the ester groups in the soft segment. researchgate.net Therefore, by combining this compound with biodegradable polyester (B1180765) polyols and biocompatible chain extenders, it is feasible to create materials suitable for a range of biomedical devices. google.comadvancedsciencenews.com
Self-Healing and Repairable Materials Through this compound Chemistry
The creation of polymers that can autonomously repair damage is a significant area of materials research, aiming to extend the lifetime and improve the safety of products. Polyurethane chemistry offers several pathways to achieve self-healing capabilities, where this compound can play a structural role. researchgate.netmdpi.com Self-healing in polyurethanes can be achieved through both extrinsic and intrinsic mechanisms.
Extrinsic self-healing typically involves the encapsulation of a reactive healing agent, such as an isocyanate, within microcapsules that are dispersed in the polymer matrix. researchgate.net When a crack propagates through the material, it ruptures the microcapsules, releasing the isocyanate to react with a corresponding co-reactant (like a polyol or amine) that is also present in the matrix, thereby repairing the damage. researchgate.net In this context, a low-viscosity, reactive isocyanate could be encapsulated, though the specific use of this compound for this purpose is not documented.
More advanced approaches focus on intrinsic self-healing, where the polymer network itself contains reversible chemical bonds. nih.govrsc.org These dynamic covalent networks can be triggered by an external stimulus like heat or light to reform bonds across a damaged interface. nih.govresearchgate.net Strategies for creating self-healing polyurethanes include:
Disulfide Bonds: Incorporating disulfide linkages into the polymer backbone allows for bond exchange reactions at elevated temperatures, enabling crack repair. nih.gov
Diels-Alder Reactions: The reversible [4+2] cycloaddition of a furan (B31954) and a maleimide (B117702) can be used to create thermally reversible crosslinks. acs.org
Hindered Urea/Urethane Bonds: Specially designed sterically hindered urea or urethane bonds can exhibit dynamic behavior, dissociating at higher temperatures and reforming upon cooling. mdpi.com
Supramolecular Interactions: Strong, directional hydrogen bonds, like those formed by ureidopyrimidinone (UPy) motifs, can be incorporated to create tough yet repairable materials. mdpi.comacs.org
In these systems, the polyurethane framework derived from this compound would provide the essential mechanical properties and structural stability, while the strategically placed dynamic bonds would impart the self-healing functionality. mdpi.comnih.gov Research on polyurethanes based on isophorone (B1672270) diisocyanate (IPDI), a cycloaliphatic isocyanate with structural similarities, has shown excellent self-healing performance, suggesting that this compound-based PUs could achieve similar properties. mdpi.comnih.gov
High-Performance Composites and Nanocomposites Utilizing this compound
High-performance composites and nanocomposites are created by incorporating reinforcing fillers into a polymer matrix to achieve properties that significantly exceed those of the individual components. The use of this compound as a precursor for the polyurethane matrix can lead to composites with enhanced mechanical strength, thermal stability, and durability. researchgate.netresearchgate.net
The rigid cycloaliphatic structure of this compound contributes to a high-modulus, high-hardness hard segment in the polyurethane matrix. paint.orgnih.gov This inherent stiffness and strength of the matrix is fundamental to effectively transferring stress from the matrix to the reinforcing fillers. The good light and thermal stability of aliphatic isocyanates also ensures that the composite maintains its performance in outdoor or high-temperature applications. rsc.orgresearchgate.net
Various types of fillers can be incorporated:
Conventional Fillers: Glass fibers, carbon fibers, and mineral fillers are commonly used to create composites with high tensile strength and modulus for structural applications.
Nanofillers: The incorporation of nanofillers such as carbon nanotubes, graphene, nanoclays, and nanosilica can lead to dramatic improvements in properties at very low loading levels. These nanocomposites can exhibit enhanced stiffness, strength, toughness, and barrier properties. nih.gov
The effectiveness of the reinforcement depends critically on the interfacial adhesion between the filler and the polymer matrix. The reactive isocyanate group of this compound during the in-situ polymerization of the composite, or by modifying the surface of the fillers with isocyanate-reactive groups (e.g., hydroxyl or amine groups), can be used to create strong covalent bonds at the filler-matrix interface. This strong interfacial bonding is crucial for efficient stress transfer and maximizing the reinforcing effect of the fillers. The table below outlines potential improvements in polyurethane properties through the addition of various nanofillers.
Interactive Data Table: Potential Enhancements in Nanocomposites with a this compound-based PU Matrix
| Nanofiller | Potential Property Enhancement | Mechanism of Improvement |
| Carbon Nanotubes (CNTs) | Increased Tensile Strength & Modulus, Electrical Conductivity | High aspect ratio and strength of CNTs, formation of conductive percolating network. |
| Graphene/Graphene Oxide | Improved Mechanical & Barrier Properties, Thermal Stability | High surface area and stiffness, tortuous path for gas diffusion, good thermal conductivity. |
| Nanoclay (e.g., Montmorillonite) | Enhanced Stiffness, Flame Retardancy, Barrier Properties | High aspect ratio platelets increase modulus and create a maze-like barrier to gases and flame. |
| Nanosilica | Increased Hardness, Abrasion Resistance, and Modulus | High surface area and hardness of silica (B1680970) nanoparticles, strong interfacial interactions. |
The development of high-performance composites and nanocomposites using this compound allows for the creation of lightweight, durable materials for a wide range of applications, from automotive components and sporting goods to protective coatings and structural elements.
Advanced Characterization and Analytical Techniques for 1 Ethyl 4 Isocyanatocyclohexane and Its Derivatives
Spectroscopic Analysis in the Study of 1-Ethyl-4-isocyanatocyclohexane (B6270703) Chemistry
Spectroscopic techniques are indispensable tools in the study of this compound and its derivatives, providing detailed information at the molecular level.
Infrared (IR) and Raman Spectroscopy for Reaction Monitoring and Structural Elucidation of Polymers
Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques for monitoring the polymerization of this compound and characterizing the resultant polymers. The isocyanate group (-N=C=O) exhibits a strong and characteristic absorption band in the IR spectrum, typically in the range of 2250-2280 cm⁻¹. The disappearance of this band is a clear indicator of the progress of the polymerization reaction as the isocyanate reacts with a co-monomer, such as a polyol, to form urethane (B1682113) linkages.
Raman spectroscopy complements IR spectroscopy and is particularly advantageous for monitoring reactions in aqueous systems and for microscopic applications. mdpi.com It provides qualitative and quantitative information about the chemical bonds present in the material. mdpi.com In the context of polyurethanes derived from this compound, Raman spectroscopy can be used to identify the polymer, monitor the reaction, and study the properties of the resulting material. mdpi.comyoutube.com For instance, the formation of urethane linkages can be followed by the appearance of characteristic bands, and the presence of specific functional groups within the polymer structure can be confirmed. researchgate.netacs.org
Key Spectroscopic Data for Isocyanate and Urethane Groups:
| Functional Group | Technique | Wavenumber (cm⁻¹) | Indication |
| Isocyanate (-N=C=O) | IR | 2250-2280 | Disappearance indicates reaction progress |
| Urethane (-NH-COO-) | IR | ~3300 (N-H stretch), ~1700 (C=O stretch) | Formation of polyurethane |
| Urethane (-NH-COO-) | Raman | Varies | Can be used to identify and characterize the polymer |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Intermediate Identification and Polymer Microstructure
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of molecules in solution. nih.gov It is instrumental in identifying reaction intermediates and elucidating the microstructure of polymers derived from this compound. Both ¹H NMR and ¹³C NMR are routinely employed.
In the context of polyurethane synthesis, ¹H NMR can be used to identify the protons associated with the urethane group (-NH), which typically appear as a signal around 7.2-9.65 ppm. nih.govsci-hub.se The signals corresponding to the ethyl group and the cyclohexane (B81311) ring of the original isocyanate monomer can also be identified, providing information about its incorporation into the polymer chain. nih.gov ¹³C NMR provides complementary information about the carbon skeleton of the polymer. dtic.mil The chemical shifts of the carbons in the polyurethane backbone can confirm the structure of the repeating units and provide insights into the sequence distribution of different monomer units in copolymers. nih.govdtic.mil Advanced 2D NMR techniques, such as HSQC and HMBC, can be used for unambiguous assignment of complex spectra. nih.gov
Typical NMR Chemical Shifts (ppm) in Polyurethanes:
| Nucleus | Functional Group/Moiety | Chemical Shift (ppm) |
| ¹H | Urethane N-H | 7.2 - 9.65 |
| ¹H | Protons adjacent to urethane oxygen | 4.0 - 5.2 |
| ¹³C | Urethane C=O | ~153 |
| ¹³C | Carbons in the diisocyanate unit | Varies (e.g., 20-60) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis in Modified Systems
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within molecules and is particularly useful for analyzing systems containing chromophores—parts of a molecule that absorb light in the UV-vis region. libretexts.org While this compound itself does not have strong chromophores in the typical UV-Vis range, its derivatives or the polymers it forms can be modified to include chromophoric units.
For instance, if this compound is reacted with a co-monomer containing an aromatic ring or a conjugated system, the resulting polymer will exhibit characteristic UV-Vis absorption bands. libretexts.org The position and intensity of these bands can provide information about the electronic structure of the chromophore and can be sensitive to the polymer's conformation and environment. libretexts.org This technique is valuable for studying phenomena like aggregation, conformational changes, and interactions with other molecules. libretexts.orgresearchgate.net
Mass Spectrometry for Reaction Product Analysis and Oligomer Characterization
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is highly effective for identifying reaction products and characterizing oligomers formed during the initial stages of polymerization. nih.gov By providing precise molecular weight information, MS can confirm the successful synthesis of the target molecules and identify any byproducts.
For polymers derived from this compound, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a mass analyzer can be used to determine the molecular weight of oligomeric species. nih.gov The resulting mass spectrum will show a distribution of peaks, each corresponding to a different chain length, allowing for the calculation of the repeating unit mass and the identification of end-groups. nih.gov
Chromatographic Techniques for Molecular Weight and Compositional Analysis
Chromatographic methods are essential for separating and analyzing complex mixtures, making them indispensable for polymer characterization.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Polymer Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight distribution of polymers. wikipedia.orgnih.govyoutube.com The principle of GPC/SEC is based on separating molecules according to their hydrodynamic volume in solution. wikipedia.orgyoutube.com Larger molecules are excluded from the pores of the column packing material and therefore elute first, while smaller molecules can penetrate the pores and have a longer elution time. youtube.com
For polyurethanes synthesized from this compound, GPC/SEC analysis provides crucial information about the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). sci-hub.seyoutube.com The PDI is a measure of the breadth of the molecular weight distribution, with a value of 1.0 indicating a monodisperse polymer where all chains have the same length. youtube.com This data is critical for understanding how the polymerization conditions affect the final polymer properties. youtube.com
Typical GPC/SEC Data for a Polymer:
| Parameter | Description | Typical Value Range |
| Mn ( g/mol ) | Number-average molecular weight | 10,000 - 100,000+ |
| Mw ( g/mol ) | Weight-average molecular weight | 20,000 - 200,000+ |
| PDI (Mw/Mn) | Polydispersity Index | 1.1 - 3.0+ |
High-Performance Liquid Chromatography (HPLC) for Oligomer and Reaction Mixture Separation
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool for the separation, identification, and quantification of components in a mixture. In the context of this compound chemistry, HPLC is particularly valuable for monitoring the progress of polymerization reactions and for characterizing the resulting oligomeric species.
During the synthesis of polyurethanes from this compound and a polyol, the reaction mixture is a complex blend of unreacted monomers, growing oligomer chains of varying lengths, and potentially side-products. HPLC, equipped with a suitable stationary phase (e.g., reversed-phase C18 column) and a mobile phase gradient, can effectively separate these components based on their polarity and molecular size. A diode-array detector (DAD) or a mass spectrometer (MS) can be coupled with the HPLC system to provide detailed structural information about the separated peaks.
For instance, in a typical analysis, early elution times would correspond to the more polar, unreacted monomers, while the oligomers would elute later, with retention time generally increasing with molecular weight. By analyzing samples at different reaction times, one can track the consumption of monomers and the formation of oligomers, thereby determining the reaction kinetics. This information is critical for optimizing reaction conditions to achieve a desired molecular weight distribution and to minimize residual monomer content.
Table 1: Illustrative HPLC Data for a Polyurethane Reaction Mixture
| Retention Time (min) | Tentative Assignment | Peak Area (%) - 1 hour | Peak Area (%) - 4 hours |
| 2.5 | This compound | 35 | 5 |
| 3.8 | Polyol | 45 | 10 |
| 7.2 | Dimer (Isocyanate + Polyol) | 15 | 25 |
| 10.5 | Trimer | 5 | 40 |
| 14.1 | Tetramer and higher oligomers | <1 | 20 |
This table is for illustrative purposes and actual data will vary based on specific reaction conditions and analytical methods.
Thermal Analysis of this compound-Derived Materials
Thermal analysis techniques are fundamental for characterizing the thermal properties and stability of polymers derived from this compound. These properties are critical for determining the processing conditions and the service temperature range of the final material.
Differential Scanning Calorimetry (DSC) is a powerful technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. pcimag.com For polyurethanes derived from this compound, DSC is primarily used to determine the glass transition temperature (Tg) of the amorphous soft segments and the melting temperature (Tm) of any crystalline hard segments. pcimag.com
The Tg is a critical parameter that defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. pcimag.com This transition is observed as a step-change in the heat capacity in the DSC thermogram. The structure of the diol used in the polyurethane synthesis significantly influences the Tg. paint.org For instance, polyurethanes synthesized with rigid cycloaliphatic diols like 1,4-cyclohexanedimethanol (B133615) (CHDM) tend to have higher Tgs compared to those made with more flexible linear diols like 1,6-hexanediol (B165255) (HD). paint.org
The presence of crystalline domains, often formed by the aggregation of the isocyanate and chain extender segments (the "hard segments"), can impart enhanced mechanical properties to the polyurethane. These crystalline regions will exhibit a melting endotherm in the DSC scan at their characteristic Tm. The degree of crystallinity can be estimated from the enthalpy of this melting peak.
Table 2: Representative DSC Data for Polyurethanes Based on Cycloaliphatic Isocyanates
| Diol Component | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) |
| 1,4-Cyclohexanedimethanol (CHDM) | 81 | Not prominent |
| Neopentyl Glycol (NPG) | 66 | Not prominent |
| 2-Butyl-2-ethyl-1,3-propanediol (BEPD) | 60 | Not prominent |
| 1,6-Hexanediol (HD) | 30 | Not prominent |
Data adapted from a study on cycloaliphatic polyester-based polyurethanes. paint.org The absence of a prominent melting temperature suggests a largely amorphous polymer structure in these specific formulations.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is crucial for assessing the thermal stability and decomposition profile of polyurethanes derived from this compound. The TGA curve provides information about the onset temperature of decomposition, the temperatures of maximum decomposition rates, and the amount of residual char at high temperatures.
Polyurethanes based on aliphatic isocyanates generally exhibit good thermal stability. The decomposition process often occurs in multiple steps, corresponding to the degradation of the hard and soft segments. For example, the urethane linkages in the hard segments may degrade at a different temperature range than the polyol chains in the soft segments. The atmosphere (e.g., inert or oxidative) can also significantly influence the decomposition pathway. researchgate.net
Table 3: Example TGA Data for a Polyurethane in an Inert Atmosphere
| Parameter | Temperature (°C) |
| Onset of Decomposition (5% weight loss) | ~280 |
| Temperature of Maximum Decomposition Rate | ~350 |
| Char Residue at 600°C | ~5% |
This table presents typical values and can vary based on the specific polyurethane formulation.
Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of materials, such as storage modulus (E'), loss modulus (E''), and tan delta (δ). paint.org These properties are measured as a function of temperature, time, or frequency. For polyurethanes based on this compound, DMA provides valuable insights into the material's stiffness, energy dissipation characteristics, and major relaxation transitions.
The storage modulus (E') represents the elastic response of the material, or its ability to store energy. The loss modulus (E'') represents the viscous response, or the ability to dissipate energy as heat. The ratio of the loss modulus to the storage modulus is the tan delta, which is a measure of the damping properties of the material. The peak of the tan delta curve is often used to determine the glass transition temperature (Tg), which typically correlates well with DSC results. paint.org
The viscoelastic properties are highly dependent on the molecular architecture of the polyurethane. For example, the presence of rigid cycloaliphatic structures, such as from this compound and certain diols, can lead to a higher storage modulus, indicating a stiffer material. paint.org
Table 4: Illustrative DMA Results for a Cycloaliphatic Polyurethane
| Parameter | Value |
| Storage Modulus (E') at 25°C | ~1 GPa |
| Glass Transition Temperature (Tg) from tan δ peak | ~75°C |
| Peak tan δ value | ~0.8 |
These values are representative and will change based on the specific polymer structure and test conditions.
Morphological and Structural Characterization of Polymeric Systems
The macroscopic properties of polyurethanes are intimately linked to their microscopic and nanoscopic structure. Electron microscopy techniques are essential for visualizing the morphology of these materials.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to study the surface topography and internal structure of materials at high magnifications. researchgate.net For polyurethanes derived from this compound, these techniques are particularly useful for visualizing the phase-separated morphology that often develops.
Thermoplastic polyurethanes are block copolymers composed of alternating "hard" and "soft" segments. govinfo.gov Due to their chemical incompatibility, these segments tend to phase-separate into distinct domains. The hard segments, rich in urethane groups from the reaction of this compound, can form ordered, crystalline, or glassy domains that act as physical crosslinks, providing the material with its strength and elasticity. The soft segments, typically composed of flexible polyol chains, form an amorphous, rubbery matrix.
TEM, which requires ultrathin sections of the material, offers higher resolution and can be used to visualize the nanoscale phase separation of the hard and soft domains. Staining agents that preferentially interact with one of the phases may be used to enhance the contrast between the hard and soft domains. The size, shape, and connectivity of these domains have a profound impact on the mechanical properties of the polyurethane. A well-defined and interconnected hard segment phase generally leads to superior mechanical performance. researchgate.net
Atomic Force Microscopy (AFM) for Surface Topography and Nanoscale Features
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a material's surface at the nanoscale. mccrone.comafmworkshop.com For polymers derived from this compound, such as polyurethanes or polyureas, AFM is an invaluable tool for visualizing surface morphology and nanoscale features without the need for extensive sample preparation or a vacuum environment. youtube.combruker.com The technique operates by scanning a sharp probe, with a tip radius on the order of nanometers, over the sample surface. youtube.com The interaction forces between the tip and the sample, such as van der Waals forces, are measured and used to construct a detailed 3D map of the surface. mccrone.com
One of the primary applications of AFM in the study of this compound-based polymers is the characterization of surface roughness and texture. This is crucial as the surface properties significantly influence the material's performance in applications like coatings, adhesives, and biomedical devices. AFM can provide quantitative data on parameters such as root-mean-square (RMS) roughness and average roughness.
Furthermore, AFM can operate in various modes to probe different material properties. Tapping mode, for instance, is particularly well-suited for soft polymer samples as it minimizes shear forces that could damage the surface. In this mode, the cantilever is oscillated near its resonance frequency, and the tip intermittently "taps" the surface. Changes in the oscillation amplitude are used to map the topography. bruker.com
Phase imaging, a powerful extension of tapping mode, simultaneously maps the phase lag between the cantilever's oscillation and the driving signal. This phase lag is sensitive to variations in material properties such as adhesion, stiffness, and viscoelasticity. mccrone.comyoutube.com For multiphase polymer systems derived from this compound, such as block copolymers or blends, phase imaging can distinguish between different polymer domains (e.g., hard and soft segments in polyurethanes) even when there is little or no height contrast in the topography image. youtube.com This allows for the visualization of the size, shape, and distribution of these nanoscale features, which are critical to the macroscopic properties of the material. bruker.com Modern AFM techniques can even be used to perform nanoindentation to probe the mechanical properties of these distinct phases. nih.gov
Table 1: Representative AFM Data for Isocyanate-Based Polymer Surfaces
| Polymer System | AFM Mode | Observed Features | Key Findings | Reference |
|---|---|---|---|---|
| Polyurethane film | Tapping Mode (Topography) | Surface roughness, grain-like structures | Provides quantitative roughness parameters and visualizes surface texture. | afmworkshop.comacs.org |
| Polyurethane-Urea (PUU) | Phase Imaging | Distinct hard and soft segment domains | Reveals microphase separation, showing distribution and size of domains not visible in topography. | nih.gov |
| Polymer Blend (e.g., PS/PMMA) | Topography and Phase Imaging | Phase-separated domains of the constituent polymers | Clearly distinguishes between the two polymer phases based on differences in mechanical properties. | afmworkshop.com |
| Polyurethane with Graphene Nanoplatelets | Topography | Changes in surface morphology after UV exposure | Demonstrates the effect of additives and environmental factors on the polymer surface. | researchgate.net |
X-ray Diffraction (XRD) for Crystallinity and Orientation in Solid Polymers
X-ray Diffraction (XRD) is a fundamental and powerful non-destructive technique used to investigate the atomic and molecular structure of materials. drawellanalytical.com In the context of solid polymers derived from this compound, XRD is primarily employed to determine the degree of crystallinity and the preferred orientation of polymer chains. intertek.com The structure of these polymers can range from completely amorphous to semi-crystalline, and this has a profound impact on their mechanical, thermal, and optical properties. intertek.com
The principle of XRD is based on the constructive interference of monochromatic X-rays scattered by the electrons in the atoms of a material, as described by Bragg's Law (nλ = 2d sinθ). utah.edu
Crystalline regions , where polymer chains are packed in an ordered, repeating, three-dimensional lattice, produce sharp and well-defined diffraction peaks at specific angles (2θ). icdd.com The positions and intensities of these peaks are characteristic of the specific crystal structure (e.g., orthorhombic, monoclinic) and can be used as a fingerprint for identifying the crystalline phases present. intertek.com
Amorphous regions , on the other hand, lack long-range order, resulting in the scattering of X-rays over a wide range of angles. This produces a broad, diffuse feature in the XRD pattern known as an "amorphous halo." drawellanalytical.comutah.edu
For semi-crystalline polymers, which are common for derivatives of this compound, the XRD pattern is a superposition of sharp crystalline peaks on top of a broad amorphous halo. drawellanalytical.com By analyzing the relative areas of the crystalline peaks and the amorphous halo, the percentage of crystallinity can be calculated. utah.edu This is a critical parameter, as higher crystallinity is often associated with increased stiffness, tensile strength, and thermal stability. For instance, the incorporation of certain nanoparticles can act as nucleating agents, inducing crystallization in the polymer matrix, which is observable as sharper peaks in the XRD pattern. researchgate.net
Furthermore, if the polymer sample is processed in a way that aligns the polymer chains, such as in fiber spinning or film stretching, XRD can be used to determine the degree of molecular orientation. An oriented sample will produce an anisotropic diffraction pattern, where the intensity of the diffraction peaks varies with the angle of the sample relative to the X-ray beam. This information is crucial for understanding the anisotropic mechanical properties of the final product. intertek.com
Table 2: XRD Analysis of Crystallinity in Isocyanate-Derived Polymers
| Polymer System | XRD Pattern Feature | Interpretation | Derived Parameter | Reference |
|---|---|---|---|---|
| Amorphous Polyurethane | Broad amorphous halo | Lack of long-range molecular order. | Low degree of crystallinity. | researchgate.netresearchgate.net |
| Semi-crystalline Polyurethane (e.g., with PCL segments) | Sharp peaks superimposed on a broad halo | Coexistence of ordered crystalline domains and disordered amorphous regions. | Percent crystallinity (e.g., 12% to over 80% depending on composition). | utah.eduresearchgate.netresearchgate.net |
| Polyurethane Nanocomposite | Increased intensity and sharpness of crystalline peaks compared to pure polymer | Filler acts as a nucleating agent, promoting crystallization. | Higher degree of crystallinity. | researchgate.net |
| Oriented Polymer Film | Azimuthally dependent diffraction arcs or spots | Preferential alignment of crystalline domains. | Orientation function. | intertek.comresearchgate.net |
Small-Angle X-ray Scattering (SAXS) for Phase Separation and Domain Structure
Small-Angle X-ray Scattering (SAXS) is a specialized analytical technique that provides structural information on the nanoscale, typically in the range of 1 to 100 nanometers. malvernpanalytical.com It is particularly powerful for characterizing the morphology of multiphase systems, making it an essential tool for studying polymers derived from this compound, especially segmented polyurethanes. These materials are block copolymers, typically composed of alternating "hard" and "soft" segments. The thermodynamic incompatibility between these segments often leads to microphase separation, where the hard segments aggregate into nanodomains within a continuous soft segment matrix. uc.edu The size, shape, and arrangement of these domains fundamentally dictate the material's elastomeric and mechanical properties.
SAXS operates by measuring the elastic scattering of X-rays at very small angles (typically < 5 degrees). malvernpanalytical.com The scattering patterns arise from spatial variations in electron density within the material. In the case of segmented polyurethanes, a significant electron density contrast exists between the hard segments (derived from the diisocyanate, like this compound, and a chain extender) and the soft segments (typically a polyether or polyester (B1180765) polyol). This contrast makes the phase-separated morphology readily detectable by SAXS. nist.gov
Analysis of the SAXS profile, which is a plot of scattered intensity versus the scattering vector (q), can yield a wealth of information:
Domain Spacing: The position of a peak in the SAXS profile is related to the average distance between the nanodomains (the Bragg spacing or interdomain spacing). uc.edu
Degree of Phase Separation: The intensity of the scattered signal is proportional to the square of the electron density difference between the phases and their volume fractions. A higher intensity generally indicates a greater degree of phase separation. nist.goviucr.org
Domain Size and Shape: By fitting the scattering data to various models (e.g., hard-sphere, lamellar, or cylindrical models), it is possible to estimate the size and shape of the hard segment domains. iucr.org
Interfacial Thickness: The sharpness of the interface between the hard and soft domains can also be inferred from the scattering data.
Studies have shown how factors such as the chemical structure of the isocyanate, the hard segment content, and processing conditions like thermal or solvent annealing can significantly influence the microphase separation behavior. uc.eduiucr.orgpeeref.com For example, solvent annealing has been demonstrated to increase the degree of phase separation in polyurethanes, which can be quantitatively tracked using SAXS. iucr.orgpeeref.com Time-resolved SAXS studies can also follow the kinetics of phase separation as it occurs. uc.eduacs.org
Table 3: SAXS Data Interpretation for Polyurethane Microstructures
| Parameter Measured | SAXS Profile Feature | Structural Interpretation | Typical Findings in Polyurethanes | Reference |
|---|---|---|---|---|
| Interdomain Spacing | Position of the primary scattering peak (q_max) | Average center-to-center distance between hard segment domains. | Varies with hard and soft segment length and composition. | uc.edunist.gov |
| Degree of Phase Separation | Integrated scattering intensity or invariant | The extent of segregation between hard and soft phases. | Increases with annealing (thermal or solvent); dependent on isocyanate structure. | iucr.orgpeeref.commdpi.com |
| Domain Size/Shape | Analysis of the full scattering curve shape and model fitting | Provides information on the geometry (e.g., spherical, cylindrical, lamellar) of the hard domains. | Hard domains can range from a few to tens of nanometers. | nist.goviucr.org |
| Phase Separation Kinetics | Time-resolved changes in the scattering profile | Evolution of the domain structure over time. | Can follow spinodal-like decomposition mechanisms. | uc.eduacs.org |
Computational Chemistry and Theoretical Studies of 1 Ethyl 4 Isocyanatocyclohexane
Density Functional Theory (DFT) Calculations for Electronic Structure of 1-Ethyl-4-isocyanatocyclohexane (B6270703)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, offering insights into the geometry, stability, and reactivity of this compound. For a molecule like this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d) or larger), would be employed to optimize the molecular geometry and compute its electronic properties. acs.orgmdpi.com The peculiar nature of the isocyanate (NCO) group, with its adjacent double bonds and the central carbon atom positioned between two highly electronegative atoms (nitrogen and oxygen), results in a significant electrophilic character at the carbon. mdpi.com
Frontier Molecular Orbital Analysis of this compound Reactivity
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for predicting the reactivity of molecules. wikipedia.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The interaction between the HOMO of a nucleophile and the LUMO of an electrophile is key to understanding chemical reactions.
For this compound, the LUMO is expected to be localized primarily on the isocyanate group, specifically on the π* antibonding orbital of the C=N and C=O bonds. The carbon atom of the isocyanate group would have a large coefficient in the LUMO, indicating it as the primary site for nucleophilic attack. The HOMO, conversely, would likely be associated with the lone pair electrons on the oxygen and nitrogen atoms of the isocyanate group, as well as the σ-bonds of the cyclohexane (B81311) ring.
The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. Computational studies on similar aliphatic isocyanates can provide representative values for these energy levels.
Table 1: Representative Frontier Molecular Orbital Energies for Aliphatic Isocyanates (Theoretical)
| Molecular Orbital | Energy (eV) - Representative Values | Description |
| HOMO | -9.0 to -11.0 | Highest Occupied Molecular Orbital, associated with electron-donating character. |
| LUMO | -0.5 to 1.5 | Lowest Unoccupied Molecular Orbital, associated with electron-accepting character. |
| HOMO-LUMO Gap | 8.5 to 12.5 | Energy difference between HOMO and LUMO, indicating chemical reactivity. |
Note: These values are illustrative and based on general data for aliphatic isocyanates. Specific values for this compound would require dedicated DFT calculations.
Electrostatic Potential Mapping of this compound
An electrostatic potential (ESP) map is a valuable visualization tool that illustrates the charge distribution within a molecule. libretexts.org It is generated by plotting the electrostatic potential on the molecule's electron density surface. Different colors are used to represent different potential values, with red typically indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).
For this compound, the ESP map would clearly show a region of high positive potential (blue) around the carbon atom of the isocyanate group. This is due to the strong electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. Conversely, regions of high negative potential (red) would be located around the oxygen and nitrogen atoms, corresponding to their lone pairs of electrons. The ethyl and cyclohexane fragments would exhibit a more neutral potential, generally appearing green or yellow.
This visual representation of charge distribution is invaluable for predicting sites of electrophilic and nucleophilic attack. researchgate.netwalisongo.ac.id The blue region on the isocyanate carbon unequivocally marks it as the center for nucleophilic reactions, where it will readily interact with electron-rich species.
Spectroscopic Property Prediction (Vibrational Frequencies, NMR Chemical Shifts) for this compound
DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data for structure verification.
Vibrational Frequencies: The calculation of vibrational frequencies using DFT is a standard procedure that helps in the assignment of infrared (IR) and Raman spectra. ethz.chrsc.org For this compound, the most characteristic vibrational mode would be the strong, sharp absorption band corresponding to the asymmetric stretching of the N=C=O group, typically appearing in the range of 2250-2280 cm⁻¹. Other predictable frequencies would include the C-H stretching and bending modes of the ethyl and cyclohexane groups, as well as C-N and C-O stretching vibrations. Theoretical calculations can aid in assigning these complex vibrational spectra. youtube.comresearchgate.net
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of DFT. nih.gov By calculating the magnetic shielding tensors for each nucleus, it is possible to obtain theoretical ¹H and ¹³C NMR spectra. For this compound, the ¹³C NMR spectrum would be particularly informative, with the isocyanate carbon appearing significantly downfield (typically in the 120-130 ppm range) due to its electrophilic nature. The carbons of the cyclohexane and ethyl groups would have distinct chemical shifts that could be assigned based on the calculated values. polymersynergies.net
Table 2: Predicted Spectroscopic Data for this compound based on Analogous Compounds
| Spectroscopy | Feature | Predicted Range/Value |
| IR Spectroscopy | N=C=O asymmetric stretch | 2250 - 2280 cm⁻¹ |
| ¹³C NMR | Isocyanate Carbon (C=O) | 120 - 130 ppm |
| ¹³C NMR | Cyclohexane Carbons | 25 - 45 ppm |
| ¹H NMR | Cyclohexane Protons | 1.0 - 2.0 ppm |
Note: These are expected ranges based on data for cyclohexyl isocyanate and other aliphatic isocyanates. nih.govchemicalbook.com Precise values would be obtained from specific DFT calculations for the target molecule.
Reaction Pathway Elucidation and Transition State Modeling for this compound Transformations
Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the potential energy surface, identifying transition states, and calculating activation energies.
Computational Investigation of Nucleophilic Addition Mechanisms
The most common reaction of isocyanates is nucleophilic addition to the electrophilic carbon atom. vaia.comacs.org Alcohols, amines, and water are common nucleophiles that react with isocyanates to form urethanes, ureas, and carbamic acids (which are unstable and decompose to amines), respectively.
Theoretical studies can model the reaction pathway of, for example, the addition of an alcohol to this compound. This would involve locating the transition state structure for the nucleophilic attack of the alcohol's oxygen on the isocyanate carbon. The activation energy for this process can be calculated, providing a quantitative measure of the reaction rate. researchgate.net Such studies have shown that the reaction is often catalyzed by bases, and computational models can also explore these catalytic cycles.
Theoretical Study of Dimerization and Trimerization Pathways
Isocyanates can undergo self-addition reactions to form dimers (uretdiones) and trimers (isocyanurates). These reactions are often catalyzed and are of significant industrial importance. nih.govresearchgate.net
Dimerization: The dimerization of isocyanates can proceed through a [2+2] cycloaddition to form a four-membered uretdione ring. Computational studies on isocyanate dimerization have explored the thermodynamics and kinetics of this process. researchgate.netresearchgate.net For aromatic isocyanates, dimerization is more common, while for aliphatic isocyanates like this compound, the tendency to dimerize is generally lower. nih.gov Theoretical calculations can determine the activation barrier for the formation of the uretdione, which is typically found to be a concerted or a stepwise process involving a zwitterionic intermediate.
Trimerization: The trimerization of isocyanates to form a highly stable six-membered isocyanurate ring is a thermodynamically favorable process. rsc.orgrsc.org Computational studies have elucidated the mechanisms of both catalyzed and uncatalyzed trimerization. The reaction often proceeds in a stepwise manner, involving the initial formation of a dimer which then reacts with a third isocyanate monomer. DFT calculations can model the geometries of the intermediates and transition states along this pathway and determine the corresponding energy barriers. rsc.org Studies on various alkyl isocyanates have shown that the cyclotrimerization is highly exothermic. rsc.org
Catalyst-Substrate Interactions in this compound Reactions
The reaction of the isocyanate group (-NCO) in this compound with nucleophiles, particularly hydroxyl groups to form urethanes, is often kinetically slow and requires catalysis. nih.gov Computational studies are crucial for elucidating the complex mechanisms of these catalyzed reactions. Theoretical models can map out the potential energy surfaces of reaction pathways, identify transition states, and calculate activation energies, thereby explaining catalyst efficiency and selectivity.
Research on analogous aliphatic isocyanates has shown that catalysts can operate through various mechanisms. wernerblank.com For instance, tertiary amine catalysts, such as diazabicyclo[2.2.2]octane (DABCO), are thought to activate the isocyanate group through the formation of a reactive complex. researchgate.net Organometallic catalysts, like the commonly used dibutyltin (B87310) dilaurate (DBTDL), are believed to operate via an insertion mechanism, where the catalyst coordinates with both the isocyanate and the alcohol to facilitate the reaction. wernerblank.comacs.org
Computational studies on cobalt-catalyzed reactions have also confirmed the necessary interaction between the catalyst and the isocyanate to form a new intermediate, which is essential for the reaction to proceed. acs.org The choice of catalyst can significantly influence reaction outcomes, and theoretical investigations help in understanding these subtleties. acs.org For example, studies on the reaction of hexyl isocyanate with water showed that DBTDL has high catalytic activity, DABCO has intermediate activity, and an organic acid catalyst has low activity. researchgate.net Some catalysts, like zirconium chelates, have been investigated for their ability to selectively promote the isocyanate-hydroxyl reaction over the competing isocyanate-water reaction, a desirable trait for improving pot life in water-borne coating formulations. wernerblank.com
| Catalyst Type | Proposed Interaction Mechanism | Key Findings from Computational Studies |
|---|---|---|
| Tertiary Amines (e.g., DABCO) | Nucleophilic attack on the isocyanate carbon, forming a reactive complex. | Demonstrates intermediate catalytic activity for the isocyanate-water reaction. researchgate.net |
| Organotin Compounds (e.g., DBTDL) | Insertion mechanism involving coordination with both isocyanate and hydroxyl groups. | Exhibits high catalytic activity but can also catalyze side reactions like hydrolysis. wernerblank.comresearchgate.net |
| Metal Chelates (e.g., Zirconium AcAc) | Insertion mechanism with activation of hydroxyl groups. | Shows high selectivity for the isocyanate-hydroxyl reaction over the isocyanate-water reaction. wernerblank.com |
| Cobalt Complexes | Formation of a cobalt-isocyanate intermediate. | Cyclic voltammetry studies confirm a direct and necessary interaction for the reaction to occur. acs.org |
Molecular Dynamics (MD) Simulations of Polymerization Processes Involving this compound
Molecular dynamics (MD) simulations are a powerful computational tool for studying the structure, dynamics, and properties of polymers at an atomistic or near-atomistic level. mdpi.com By simulating the movement of atoms and molecules over time, MD can provide a "computational microscope" to observe complex processes like polymerization. mdpi.com For a monomer like this compound, MD simulations can model its incorporation into polyurethane networks and predict the resulting material properties. Both all-atom (AA) and coarse-grained (CG) models are employed, with CG models allowing for the simulation of larger systems and longer timescales by grouping atoms into single beads. acs.org
The formation of a polyurethane network from monomers like this compound and polyols is a complex process involving covalent bond formation and significant changes in molecular topology. Reactive MD simulations can explicitly model these chemical reactions. researchgate.net By defining reactive sites (the -NCO group and hydroxyl groups) and criteria for bond formation, these simulations can mimic the polymerization process from the initial monomer mixture to the final cross-linked network.
Recent advancements include the development of generalized, open-source coding packages that can simulate various polymerization chemistries, including polyurethanes. tue.nl These bottom-up approaches can construct realistic polymer models with large molecular weights and distributions by mimicking experimental polymerization kinetics. tue.nl Through such simulations, it is possible to track the evolution of the molecular weight, determine the gel point, and calculate the final crosslinking density of the polymer network. tue.nlnih.gov These structural parameters are critical as they directly influence the mechanical and thermal properties of the final material.
| Simulation Technique | System Modeled | Predicted Properties |
|---|---|---|
| Reactive MD (Coarse-Grained) | Linear and 3D cross-linked polyurethanes from diols and diisocyanates. nih.gov | Network topology, molecular weight evolution, conversion rate. tue.nlnih.gov |
| Reactive Forcefield MD (ReaxFF) | Interfacial bonding between different polymers (e.g., ABS and TPU). researchgate.net | Mechanical performance of bond lines, interfacial adhesion. researchgate.net |
| Automated Topology Generation | Polyurethane polyol monomers. wpmucdn.com | Density, thermal conductivity, heat capacity. wpmucdn.com |
Polyurethanes derived from diisocyanates and polyols are block copolymers, typically consisting of "hard" segments (from the isocyanate and chain extenders) and "soft" segments (from the polyol). The thermodynamic incompatibility between these segments often leads to microphase separation, creating distinct hard and soft domains. This morphology is fundamental to the material's properties.
| Simulation Approach | System Studied | Predicted Morphological/Dynamic Features |
|---|---|---|
| Coarse-Grained MD | Block copolymers with associating groups. osti.gov | Phase diagrams (two-phase, ordered, disordered, etc.), molecular packing. osti.gov |
| All-Atom & Coarse-Grained MD | Linear vs. cross-linked amphiphilic polyurethanes. nih.gov | Interfacial layer thickness, water diffusion, segmental migration. nih.gov |
| Classical MD | Polymer/graphene nanocomposites. rsc.org | Polymer chain ordering at surfaces, influence of temperature on interactions. rsc.org |
The performance of composite materials, where a polymer matrix is reinforced with fillers, heavily depends on the interactions at the polymer-filler interface. MD simulations are an effective tool for investigating these interfacial phenomena at the nanoscale. researchgate.net For composites made with a polyurethane based on this compound, simulations can model the interface with various fillers, such as metals or nanoparticles like graphene. researchgate.netmetu.edu.tr
These simulations can quantify the strength of the interfacial adhesion by calculating interaction energies between the polymer chains and the filler surface. metu.edu.tr Studies on isocyanate-based systems have explored interactions with metal surfaces, revealing the formation of specific chemical linkages, such as metal-nitrogen bonds, that contribute to adhesion. researchgate.net In nanocomposites, simulations have shown that controlling the interaction between the polymer and nanofiller is key to preventing filler aggregation and achieving enhanced mechanical properties. metu.edu.trrsc.org For instance, the polarity of the polymer segments and the functional groups on a graphene oxide filler are critical parameters for optimizing nanofiller-matrix interactions. metu.edu.tr
| Composite System Simulated | Key Focus of the Study | Primary Findings from MD Simulations |
|---|---|---|
| Isocyanates on Metal Surfaces (Al, Fe) | Nature of adhesive interactions. researchgate.net | Revealed covalent bond formation (on Al) and acid-base interactions (on Fe); identified specific chemical linkages. researchgate.net |
| Polyurethane/Graphene Nanocomposites | Reinforcement mechanisms and nanofiller dispersion. metu.edu.tr | Demonstrated that strong polymer-nanofiller interaction mitigates aggregation; identified polarity and H-bonding as critical. metu.edu.tr |
| Polymer/Grafted Nanoparticles | Effect of grafting density and chain length on properties. rsc.org | Showed that grafting improves nanoparticle dispersion and enhances mechanical properties. rsc.org |
| Polymer Demolding from Micro-mold | Interfacial behavior during microinjection molding. acs.org | Provided insights into the effect of aspect ratio on interfacial interaction strength and demolding force. acs.org |
Quantitative Structure-Reactivity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Reactivity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their measured reactivity. For this compound, a QSAR study would involve synthesizing a library of its analogs and experimentally measuring their reaction rates with a specific nucleophile. These analogs could feature variations in the alkyl chain or substituents on the cyclohexane ring.
The "structure" part of QSAR is defined by molecular descriptors calculated from the computationally-derived 3D structure of each analog. These descriptors can be electronic (e.g., partial charge on the isocyanate carbon, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological. The high electrophilicity of the carbon atom in the NCO group is a key driver of its reactivity. mdpi.com Therefore, descriptors that quantify this property would be particularly relevant. Electron-withdrawing groups are known to increase the reactivity of isocyanates, while electron-donating groups decrease it. nih.govnih.gov
A mathematical model, often derived using multilinear regression or machine learning algorithms like artificial neural networks, is then built to link these descriptors to the observed reactivity. nih.gov The resulting QSAR equation can be used to predict the reactivity of new, unsynthesized analogs, enabling the virtual screening and rational design of isocyanates with tailored reaction kinetics for specific applications. nih.gov While extensive QSAR studies on isocyanate reactivity are not widely published, the methodology is well-established for correlating structure with various chemical and biological activities. nih.gov
| Descriptor Class | Specific Descriptor Examples | Relevance to Isocyanate Reactivity |
|---|---|---|
| Electronic | Partial charge on NCO carbon; Dipole moment; HOMO/LUMO energies. | Quantifies the electrophilicity of the reactive site, which is the primary driver of the reaction. mdpi.comnih.gov |
| Steric/Topological | Molecular Volume; Surface Area; Solvent-Accessible Surface Area; Steric hindrance parameters. | Accounts for the accessibility of the NCO group to the attacking nucleophile. |
| Thermodynamic | Heat of formation; Gibbs free energy. | Relates to the overall stability of the molecule and the thermodynamics of the reaction. |
Derivatization and Functionalization Strategies for 1 Ethyl 4 Isocyanatocyclohexane
Synthesis of Substituted Urea (B33335) Derivatives from 1-Ethyl-4-isocyanatocyclohexane (B6270703)
The reaction between an isocyanate and an amine is a robust and highly efficient method for the formation of substituted ureas. This reaction proceeds via the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbonyl carbon of the isocyanate group, yielding a stable urea linkage. The reaction of this compound with primary or secondary amines provides straightforward access to a diverse library of N,N'-substituted urea derivatives. beilstein-journals.org
The synthesis is typically rapid and can often be performed at room temperature without the need for a catalyst. The process is highly versatile, accommodating a wide range of amines, including aliphatic, aromatic, and heterocyclic amines, to produce the corresponding unsymmetrical ureas. nih.gov This transformation is a cornerstone in the synthesis of biologically active molecules and functional materials. nih.govresearchgate.net
| Reactant Amine | Product Name | Product Structure |
| Butylamine | 1-Butyl-3-(4-ethylcyclohexyl)urea | |
| Diethylamine | 1,1-Diethyl-3-(4-ethylcyclohexyl)urea | |
| Aniline | 1-(4-Ethylcyclohexyl)-3-phenylurea | |
| 2-Aminoethanol | 1-(4-Ethylcyclohexyl)-3-(2-hydroxyethyl)urea |
Table 1: Examples of Substituted Urea Derivatives from this compound.
Preparation of Functional Carbamates and Thiocarbamates from this compound
Analogous to urea formation, this compound readily reacts with alcohols and thiols to produce carbamates (urethanes) and thiocarbamates, respectively. These reactions expand the synthetic utility of the isocyanate scaffold, allowing for the incorporation of oxygen- and sulfur-containing linkages.
Carbamates: The reaction of this compound with an alcohol or phenol (B47542) results in the formation of a carbamate (B1207046) derivative. While this reaction can proceed uncatalyzed, it is often slower than the reaction with amines. To increase the reaction rate and yield, catalysts are frequently employed. google.com Metal salts, such as those containing zinc, iron, or tin, have been shown to be effective catalysts for the carbamylation reaction, promoting the nucleophilic attack of the hydroxyl group on the isocyanate. google.com This method provides access to N-substituted carbamates, which are important functional groups in pharmaceuticals and precursors to polyurethanes. banglajol.info
Thiocarbamates: Thiols, being more nucleophilic than their alcohol counterparts, react with isocyanates to form thiocarbamates. masterorganicchemistry.com This reaction typically proceeds efficiently, often at room temperature. The resulting thiocarbamate linkage can be found in various biologically active compounds and is used in the synthesis of functional polymers. The reaction of this compound with a thiol provides a direct route to S-alkyl or S-aryl N-(4-ethylcyclohexyl)thiocarbamates. usm.edu
| Reactant | Product Type | Product Name | Product Structure |
| Ethanol (B145695) | Carbamate | Ethyl (4-ethylcyclohexyl)carbamate | |
| Phenol | Carbamate | Phenyl (4-ethylcyclohexyl)carbamate | |
| Ethanethiol | Thiocarbamate | S-Ethyl (4-ethylcyclohexyl)thiocarbamate | |
| Thiophenol | Thiocarbamate | S-Phenyl (4-ethylcyclohexyl)thiocarbamate |
Table 2: Examples of Carbamate and Thiocarbamate Derivatives from this compound.
Introduction of Reactive Side Chains via this compound Scaffolding
The high reactivity of the isocyanate group can be strategically employed to attach pendant functional groups to the 1-ethyl-4-cyclohexyl core. By reacting this compound with bifunctional nucleophiles, where one group selectively reacts with the isocyanate, a new molecule is formed that bears a secondary reactive handle. This "scaffolding" approach transforms the initial building block into a more complex, functionalized intermediate that is ready for subsequent chemical transformations, such as polymerization or orthogonal coupling reactions.
For example, reaction with an amino-alcohol like 2-aminoethanol will result in the formation of a urea linkage, leaving a primary hydroxyl group as a reactive side chain. Similarly, reaction with allylamine (B125299) introduces a terminal alkene, and reaction with a propargylamine (B41283) introduces a terminal alkyne, both of which are valuable functional groups for "click" chemistry and other addition reactions.
| Bifunctional Reactant | Linkage Formed | Resulting Reactive Side Chain | Product Structure |
| 2-Aminoethanol | Urea | Hydroxyl (-OH) | |
| Allylamine | Urea | Alkene (-CH=CH₂) | |
| 4-Aminophenol | Urea | Phenolic Hydroxyl (-OH) | |
| Ethyl 4-aminobenzoate | Urea | Ester (-COOEt) |
Table 3: Introduction of Reactive Side Chains onto the this compound Scaffold.
Post-Polymerization Functionalization of this compound-Based Polymers
Post-polymerization functionalization is a powerful strategy for synthesizing functional polymers with precisely controlled structures and properties. rsc.orgresearchgate.net This approach involves first polymerizing monomers to create a polymer backbone and then chemically modifying the side chains in a subsequent step. usm.edu For this compound, this can be envisioned by incorporating it as a comonomer into a polymer chain, with its highly reactive isocyanate group available for subsequent modification.
A common technique involves the use of a "protected" isocyanate monomer. The isocyanate group is temporarily blocked to render it inert to the polymerization conditions. After the polymer is formed, a deblocking step regenerates the free isocyanate group along the polymer backbone. These reactive sites can then be treated with a variety of nucleophiles (amines, alcohols, thiols) to append desired functional groups. usm.edusemanticscholar.org This method allows for the creation of a single parent polymer that can be diversified into a library of functional materials with different side-chain chemistries, tailored for specific applications such as drug delivery, surface coatings, or advanced materials. rsc.orgresearchgate.net For instance, reacting an isocyanate-functionalized polymer with thiols is a known method for polymer modification. usm.edu
| Step | Description | Example |
| 1. Monomer Synthesis | A monomer containing the 1-ethyl-4-cyclohexyl moiety and a protected isocyanate group is prepared. (e.g., a vinyl monomer with a pendant blocked isocyanate). | Synthesis of a methacrylate (B99206) monomer with a 1,2,4-triazole-blocked isocyanate group attached to the 1-ethyl-4-cyclohexyl scaffold. usm.edu |
| 2. Polymerization | The monomer is polymerized (e.g., via RAFT or other controlled polymerization techniques) to form a well-defined polymer backbone with protected functional groups. | Surface-initiated polymerization to create a polymer brush with pendant blocked isocyanate groups. usm.edu |
| 3. Deprotection | The blocking group is removed (e.g., by heating) to regenerate the reactive isocyanate functional groups along the polymer chain. | Thermal deblocking of the triazole group to expose the free isocyanate (-NCO) on the polymer surface. usm.edu |
| 4. Functionalization | The polymer with free isocyanate groups is reacted with a chosen nucleophile (amine, alcohol, thiol) to introduce the desired functionality. | Reaction of the isocyanate-functionalized polymer brush with dodecanethiol to create a hydrophobic surface via thiocarbamate linkages. usm.edu |
Table 4: General Strategy for Post-Polymerization Functionalization.
Emerging Applications and Future Research Directions for 1 Ethyl 4 Isocyanatocyclohexane
1-Ethyl-4-isocyanatocyclohexane (B6270703) in Circular Economy Initiatives for Polymer Production
The transition to a circular economy is a critical goal for the polymer industry, aiming to reduce waste and reliance on fossil fuels. specialchem.com Chemical recycling, a key pillar of the circular economy, involves breaking down polymers into their constituent monomers, which can then be purified and re-polymerized to create virgin-quality materials. google.com
Polyurethanes, a major application for isocyanates, are traditionally challenging to recycle. However, the development of new chemical recycling technologies is creating opportunities for isocyanates like this compound. In a circular model, polyurethanes synthesized from this monomer could potentially be chemically broken down to recover the isocyanate or its precursor diamine. The stability of the cycloaliphatic ring in this compound could be advantageous in certain chemical recycling processes, potentially leading to higher recovery yields of the monomer.
Future research in this area would likely focus on developing efficient depolymerization processes tailored to polyurethanes made with this compound. This would involve optimizing reaction conditions (e.g., temperature, pressure, catalysts) to selectively cleave the urethane (B1682113) bonds while preserving the core structure of the isocyanate. The presence of the ethyl group might influence the solubility and reactivity of the resulting polymer, which could be a factor in designing effective solvent-based recycling methods. google.com
Advanced Catalyst Design for Sustainable Synthesis and Processing of this compound
The synthesis of isocyanates has traditionally relied on the use of hazardous chemicals like phosgene (B1210022). rsc.orgresearchgate.net A key area of green chemistry is the development of sustainable, phosgene-free routes to isocyanate production. rsc.org For this compound, future research will likely focus on catalytic processes that are more environmentally benign. This could involve the carbonylation of the corresponding amine or the rearrangement of other nitrogen-containing precursors using novel, highly selective catalysts.
In the processing of this compound to form polyurethanes, catalyst design is also crucial. The reaction between an isocyanate and a polyol is the fundamental step in polyurethane formation, and catalysts are used to control the reaction rate and ensure complete curing. youtube.com For this compound, research into catalysts that are not only efficient but also free of heavy metals and other toxic components would be a priority. Organocatalysts, for example, represent a promising avenue for more sustainable polyurethane production.
The structure of this compound, with its specific steric and electronic properties, may require the development of custom catalysts to achieve optimal performance. The interplay between the catalyst and the isocyanate's reactivity will be a key area of investigation to enable the production of high-quality polymers with consistent properties.
This compound in Additive Manufacturing and 3D Printing Applications
Additive manufacturing, or 3D printing, is revolutionizing the production of complex and customized parts. advancedkimya.com In the realm of polymer-based 3D printing, vat photopolymerization techniques like stereolithography (SLA) are common. These processes typically use photosensitive resins that solidify upon exposure to UV light. researchgate.net Isocyanates are increasingly being incorporated into these resins to create materials with enhanced mechanical properties. dntb.gov.uauni-koeln.de
This compound could be a valuable component in the formulation of 3D printing resins. Its cycloaliphatic structure would be expected to impart good UV stability to the final printed object, a critical attribute for many applications. mdpi.com By reacting it with other monomers, such as acrylates, it is possible to create dual-cure resins. dntb.gov.ua In such a system, the acrylate (B77674) groups would polymerize under UV light during the printing process, while the isocyanate groups could be cured thermally in a post-processing step to enhance the material's strength and durability. utwente.nl
The ethyl group on the cyclohexane (B81311) ring could also influence the viscosity and curing kinetics of the resin, which are important parameters for achieving high-resolution prints. Research in this area would involve formulating and testing resins containing this compound to evaluate their printability and the properties of the final cured materials.
Table 1: Potential Impact of this compound in 3D Printing Resins
| Property | Potential Contribution of this compound |
| UV Stability | The cycloaliphatic ring structure is inherently more resistant to UV degradation compared to aromatic structures. |
| Mechanical Strength | The isocyanate group can form strong urethane crosslinks, enhancing the toughness and durability of the printed part. |
| Tunable Properties | The concentration of the isocyanate in the resin can be varied to control the crosslink density and thus the final mechanical properties. |
| Resolution | The ethyl group may influence the viscosity of the resin, which can affect the achievable printing resolution. |
Role of this compound in Coatings with Enhanced Performance Attributes
Polyurethane coatings are widely used for their durability, chemical resistance, and aesthetic qualities. Aliphatic isocyanates are particularly favored for topcoats due to their excellent resistance to weathering and UV-induced yellowing. advancedkimya.comresearchgate.net this compound, as a cycloaliphatic isocyanate, is well-positioned to contribute to the development of high-performance coatings.
The combination of the hard, stable cyclohexane ring and the flexible ethyl group could lead to coatings with a desirable balance of hardness, flexibility, and abrasion resistance. These properties are critical in demanding applications such as automotive finishes, industrial maintenance coatings, and protective layers for infrastructure. researchgate.net
Table 2: Projected Performance Enhancements in Coatings with this compound
| Performance Attribute | Expected Benefit from this compound |
| Weatherability | High resistance to UV degradation and yellowing due to the cycloaliphatic structure. |
| Chemical Resistance | The formation of a dense, crosslinked polyurethane network provides a barrier against chemicals and solvents. |
| Mechanical Durability | A balance of hardness and flexibility from the cyclohexane ring and ethyl group, leading to good scratch and impact resistance. |
| Adhesion | The reactive isocyanate group can form strong bonds with a variety of substrates. |
Exploration of this compound in Energy Storage and Conversion Technologies
The development of advanced materials is crucial for next-generation energy storage and conversion devices, such as batteries and fuel cells. While not a traditional application for isocyanates, there is growing interest in using polymer-based materials for components like electrolytes, binders, and membranes.
The properties of polyurethanes, such as their tunable mechanical properties and potential for ion conductivity, make them interesting candidates for these applications. This compound could be used to synthesize novel polyurethane-based materials for energy technologies. For example, it could be incorporated into polymer electrolytes to provide mechanical stability while allowing for ion transport. The low polarity of the cycloaliphatic structure might be a factor in controlling the electrolyte's interaction with other components of the battery.
Research in this exploratory area would involve synthesizing and characterizing polyurethanes made from this compound for their electrochemical properties. This would include measuring ionic conductivity, electrochemical stability window, and performance within a battery or fuel cell. The goal would be to understand how the specific molecular structure of this isocyanate influences the material's performance in an energy device.
Integration of this compound into Bio-Based and Sustainable Polymer Systems
The integration of renewable resources into polymer production is a key aspect of creating a more sustainable chemical industry. rsc.org This can be achieved by using bio-based polyols or, more recently, bio-based isocyanates. researchgate.netcas.cz While this compound is not currently derived from biological sources, it can be reacted with bio-based polyols to create partially bio-based polyurethanes.
Bio-based polyols can be derived from sources such as vegetable oils, starches, and lignin. researchgate.net By combining these with this compound, it is possible to create polymers with a significant renewable content. The properties of these bio-based polyurethanes would be influenced by both the isocyanate and the bio-based polyol, offering a wide design space for creating materials with specific performance characteristics. noaa.gov
Future research will focus on the compatibility of this compound with a variety of bio-based polyols and the characterization of the resulting polymers. nih.gov This will involve assessing their mechanical properties, thermal stability, and biodegradability. The aim is to develop sustainable polyurethane systems that reduce the reliance on petrochemical feedstocks without compromising performance.
Conclusion
Summary of Key Research Findings on 1-Ethyl-4-isocyanatocyclohexane (B6270703)
Research specifically focused on this compound is not extensively documented in publicly available literature. However, based on the general principles of isocyanate chemistry and the known properties of similar aliphatic isocyanates, several key points can be summarized. The synthesis of this compound would likely proceed through standard methods for isocyanate formation, such as the Curtius, Hofmann, or Lossen rearrangement of a corresponding carboxylic acid derivative, or the phosgenation of 1-ethyl-4-aminocyclohexane. The reactivity of this compound is dominated by the highly electrophilic carbon atom of the isocyanate group, making it susceptible to attack by a wide range of nucleophiles, including alcohols, amines, and water. This reactivity is the foundation for its potential use as a monomer in polymerization reactions to form polyurethanes and as a reagent in organic synthesis. The presence of the ethyl group and the cyclohexane (B81311) ring introduces specific steric and electronic effects that would influence its reaction kinetics and the properties of any resulting polymers.
Outstanding Challenges and Research Gaps in this compound Chemistry
Furthermore, a thorough investigation of its reactivity profile is needed. This includes kinetic studies of its reactions with various nucleophiles to quantify the influence of the 1-ethyl-4-cyclohexyl structure compared to other aliphatic isocyanates. The thermal and chemical stability of the molecule, as well as its degradation pathways, are also areas that remain unexplored. A comprehensive understanding of its spectroscopic data (NMR, IR, Mass Spectrometry) would be invaluable for its identification and for studying its reaction mechanisms. The lack of this fundamental data severely hampers its potential for practical applications.
Outlook for Future Developments and Impact of this compound Research
Future research into this compound holds the potential for significant developments, particularly in the realm of materials science. A systematic exploration of its use as a monomer in the synthesis of polyurethanes could lead to new materials with tailored properties. The specific stereochemistry of the substituted cyclohexane ring could be exploited to control the polymer architecture and, consequently, its mechanical, thermal, and optical properties.
In the field of organic synthesis, this compound could serve as a valuable building block for the introduction of the 1-ethyl-4-cyclohexylcarbamoyl moiety into more complex molecules. This could have implications in the development of new pharmaceuticals or agrochemicals, where the lipophilicity and steric bulk of the cyclohexyl group can be advantageous.
The impact of future research will be contingent on addressing the current knowledge gaps. Detailed studies on its synthesis and reactivity will be the first crucial step. Should these investigations reveal unique and advantageous properties, this compound could transition from a relatively obscure chemical compound to a valuable tool for chemists and material scientists. The development of novel catalysts for its polymerization or for its selective reactions would also be a significant contribution. Ultimately, the future of this compound research will depend on the scientific community's interest in exploring the potential of this and other understudied aliphatic isocyanates.
Q & A
Basic Research Questions
Q. What are the standard spectroscopic techniques for confirming the structural identity of 1-Ethyl-4-isocyanatocyclohexane?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the cyclohexane backbone and substituents. The isocyanate group (N=C=O) can be confirmed via infrared (IR) spectroscopy by identifying characteristic absorption bands near 2270 cm⁻¹ (asymmetric stretch) and 1400 cm⁻¹ (symmetric stretch). Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns. Cross-referencing with canonical SMILES (e.g.,
O=C=NC1CCC(CC1)CC1CCC(CC1)N=C=O) ensures structural alignment.
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use impervious gloves (nitrile or neoprene), EN166-compliant safety goggles, and fume hoods to prevent inhalation of vapors. Avoid dust generation and ensure ventilation rates ≥0.35 m³/min . Spill management requires inert absorbents (e.g., vermiculite) and containment to prevent environmental release. Consult safety databases like ECHA or CAMEO Chemicals for emergency response guidelines .
Advanced Research Questions
Q. How can researchers address inconsistencies in reactivity data when using this compound in multi-step syntheses?
- Methodological Answer : Contradictions in reactivity often arise from competing reactions (e.g., hydrolysis of the isocyanate group or side reactions with solvents). Control moisture rigorously using anhydrous solvents (e.g., THF over molecular sieves) and inert atmospheres (N₂/Ar). Monitor reaction progress via thin-layer chromatography (TLC) or in-situ IR to detect intermediate species. If unexpected products form, conduct kinetic studies to identify rate-limiting steps or competing pathways .
Q. What strategies optimize the use of this compound as a derivatization agent in analytical chemistry?
- Methodological Answer : To enhance detection sensitivity, derivatization conditions (temperature, pH, and molar ratios) must be tailored. For example, reacting the compound with amines or alcohols at 60–80°C in aprotic solvents (e.g., DCM) maximizes urethane/urea formation. Validate derivatives using HPLC-MS with electrospray ionization (ESI) to confirm adduct stability. Calibration curves using pure standards are essential for quantitative accuracy .
Q. How can isomerization or by-product formation be minimized during the synthesis of this compound derivatives?
- Methodological Answer : Isomerization often occurs due to steric strain in the cyclohexane ring. Employ low-temperature (-20°C to 0°C) reaction conditions to restrict conformational mobility. Catalytic additives (e.g., triethylamine for acid scavenging) can suppress side reactions. Purification via flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC resolves stereoisomers. Retrosynthetic analysis may reveal alternative routes with fewer steric clashes .
Data Interpretation & Experimental Design
Q. How should researchers reconcile discrepancies between computational predictions and experimental results for this compound’s stability?
- Methodological Answer : Computational models (e.g., DFT calculations) may overlook solvent effects or non-covalent interactions. Validate predictions experimentally via accelerated stability studies (40°C/75% RH for 4 weeks) and compare degradation profiles using LC-MS. Adjust computational parameters (solvent dielectric constants, explicit solvation models) to better align with empirical data .
Q. What methodologies ensure reproducibility in synthesizing this compound-based polymers?
- Methodological Answer : Standardize monomer purity (>98% by HPLC) and stoichiometric ratios. Use gel permeation chromatography (GPC) to monitor molecular weight distributions. Document reaction parameters (e.g., initiator type, polymerization time) meticulously. For cross-linked polymers, characterize thermal stability via TGA and DSC to correlate structure-property relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
